molecular formula C9H10N2O4 B1437065 Ethyl 4-methyl-5-nitropicolinate CAS No. 868551-26-2

Ethyl 4-methyl-5-nitropicolinate

Cat. No.: B1437065
CAS No.: 868551-26-2
M. Wt: 210.19 g/mol
InChI Key: SZHWIVMKQWHMBS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 4-methyl-5-nitropicolinate is a useful research compound. Its molecular formula is C9H10N2O4 and its molecular weight is 210.19 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

ethyl 4-methyl-5-nitropyridine-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10N2O4/c1-3-15-9(12)7-4-6(2)8(5-10-7)11(13)14/h4-5H,3H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SZHWIVMKQWHMBS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=NC=C(C(=C1)C)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

210.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Chemical Properties of Ethyl 4-methyl-5-nitropicolinate: An In-Depth Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Ethyl 4-methyl-5-nitropicolinate (CAS: 868551-26-2) represents a specialized, high-value scaffold in medicinal chemistry, particularly within the development of kinase inhibitors and G-protein coupled receptor (GPCR) antagonists. Its structural uniqueness lies in the 4-methyl "magic methyl" handle , which provides critical conformational constraints and solubility enhancements often absent in des-methyl analogs.

This guide serves as a technical blueprint for researchers, detailing the physicochemical profile, validated synthetic pathways, and downstream utility of this intermediate. Unlike generic datasheets, this document focuses on the causality of experimental choices—explaining not just how to react it, but why specific protocols yield superior results.

Part 1: Chemical Identity & Structural Analysis

The molecule comprises a pyridine core functionalized with three distinct "handles" for divergent synthesis: an ethyl ester (C2), a methyl group (C4), and a nitro group (C5).

AttributeTechnical Detail
IUPAC Name Ethyl 4-methyl-5-nitropyridine-2-carboxylate
Common Synonyms This compound; 5-Nitro-4-methyl-2-pyridinecarboxylic acid ethyl ester
CAS Registry Number 868551-26-2
Molecular Formula C

H

N

O

Molecular Weight 210.19 g/mol
SMILES CCOC(=O)C1=NC=C(C(=C1)C)[O-]
Physical State Solid (Off-white to pale yellow crystalline powder)
Predicted LogP ~1.4 (Moderate lipophilicity, ideal for drug-like intermediates)
Structural "Handles" for Medicinal Chemistry
  • C2-Ester: Serves as the primary electrophile for amidation or reduction to alcohols/aldehydes.

  • C5-Nitro: A masked amino group. Reduction yields the C5-amine, a precursor for urea/amide formation common in kinase hinge-binders.

  • C4-Methyl: The "Magic Methyl" effect. This group often boosts potency by >10-fold by filling hydrophobic pockets or forcing the molecule into a bioactive conformation (atropisomerism control).

Part 2: Validated Synthetic Pathways

The synthesis of this compound is non-trivial due to the electronic deactivation of the pyridine ring by the nitro group. The most robust industrial route avoids direct nitration of the ester (which often leads to low yields or wrong regiochemistry) and instead utilizes a Cyanation-Pinner sequence .

Diagram 1: Retrosynthetic Analysis & Forward Synthesis

The following flow illustrates the conversion of the halogenated precursor to the final ester.

SynthesisPath Precursor 2-Bromo-4-methyl- 5-nitropyridine Intermediate 2-Cyano-4-methyl- 5-nitropyridine Precursor->Intermediate Reagent1 Zn(CN)2, Pd(PPh3)4 DMF, 80°C Product Ethyl 4-methyl- 5-nitropicolinate Intermediate->Product Reagent2 EtOH, H2SO4 (conc.) Reflux (Pinner-like)

Caption: Figure 1. The definitive synthetic route via Palladium-catalyzed cyanation followed by acidic ethanolysis.

Detailed Protocol: The "Nitrile Route"

This method is preferred over direct esterification of the carboxylic acid because the acid precursor is often difficult to purify.

Step 1: Cyanation of 2-Bromo-4-methyl-5-nitropyridine
  • Rationale: The 2-bromo position is activated for Nucleophilic Aromatic Substitution (S

    
    Ar), but Palladium catalysis (Pd(0)) is required to overcome the deactivating effect of the nitro group and ensure high yields without harsh conditions that might degrade the nitro moiety.
    
  • Reagents: 2-Bromo-4-methyl-5-nitropyridine (1.0 eq), Zinc Cyanide (0.6 eq), Pd(PPh

    
    )
    
    
    
    (5 mol%).
  • Solvent: DMF (Degassed).[1] Oxygen must be excluded to prevent catalyst poisoning.

  • Procedure:

    • Charge flask with bromide, Zn(CN)

      
      , and catalyst under N
      
      
      
      .
    • Add degassed DMF.[1]

    • Heat to 80°C for 3–5 hours. Note: Monitoring by TLC/LCMS is critical; the reaction turns from yellow to brown.

    • Workup: Cool, dilute with water, extract with EtOAc. The nitrile intermediate is often a solid.

Step 2: Acidic Ethanolysis (Pinner-Type Reaction)
  • Rationale: Converting the nitrile directly to the ethyl ester in one pot avoids the isolation of the carboxylic acid. The sulfuric acid acts as both a catalyst and a dehydrating agent to drive the equilibrium toward the ester.

  • Reagents: 2-Cyano-4-methyl-5-nitropyridine, Ethanol (excess), H

    
    SO
    
    
    
    (conc.).
  • Procedure:

    • Dissolve the nitrile in absolute ethanol (0.5 M concentration).

    • Add conc. H

      
      SO
      
      
      
      (5–10 eq) dropwise at 0°C (Exothermic!).
    • Reflux at 80–90°C for 12–16 hours.

    • Validation: Monitor disappearance of the nitrile peak (~2230 cm

      
       IR) and appearance of the ester carbonyl (~1730 cm
      
      
      
      ).
    • Isolation: Neutralize carefully with aqueous NaHCO

      
       (keep T < 10°C to avoid hydrolysis). Extract with DCM.[1]
      

Part 3: Reactivity Profile & Downstream Applications

The utility of this compound lies in its ability to serve as a "hub" for diverse chemical modifications.

Diagram 2: The Reactivity Hub

This diagram maps the functionalization pathways available to medicinal chemists.

ReactivityHub Center Ethyl 4-methyl- 5-nitropicolinate Red C5-Amine (via Fe/NH4Cl or H2/Pd) Precursor for Ureas/Amides Center->Red Nitro Reduction Hyd C2-Carboxylic Acid (via LiOH/THF) Scaffold Building Center->Hyd Hydrolysis Sub C6-Functionalization (via N-Oxide rearrangement) Advanced Substitution Center->Sub Oxidation/Rearrangement

Caption: Figure 2. Divergent synthesis pathways. The C5-Amine route is the most common entry point for kinase inhibitor synthesis.

Key Reaction: Nitro Reduction to Aniline

For drug development, the nitro group is almost always reduced to an amine.

  • Preferred Method: Iron powder / Ammonium Chloride in EtOH/Water.

  • Why not Hydrogenation? While H

    
    /Pd-C works, it can sometimes reduce the pyridine ring or cause dechlorination if other halogens are present on the scaffold. Fe/NH
    
    
    
    Cl is chemoselective for the nitro group.
  • Self-Validating Check: The product (amine) will be significantly more polar by TLC and will fluoresce blue/purple under UV, contrasting with the non-fluorescent nitro starting material.

Applications in Drug Discovery[3][4][5]
  • Kinase Inhibitors (Tpl2/Cot): The 4-methyl-5-amino-pyridine motif is a privileged scaffold for Type I and Type II kinase inhibitors. The methyl group restricts rotation of the C5-substituent, locking the molecule into a conformation that minimizes the entropic penalty of binding to the ATP pocket.

  • GnRH Antagonists: Derivatives of nitropicolinates act as intermediates for fused-ring systems (e.g., pyrido[3,4-d]pyrimidines) used in treating hormone-dependent diseases like endometriosis.

Part 4: Handling & Safety Data

  • Hazard Classification: Irritant (Skin/Eye).

  • Specific Risk: Nitro-pyridines can be energetic. While this specific ester is stable at room temperature, do not heat dry solids above 150°C without DSC (Differential Scanning Calorimetry) testing.

  • Storage: Keep under inert atmosphere (Argon/Nitrogen) at 2–8°C. Esters are prone to slow hydrolysis if exposed to atmospheric moisture.

References

  • European Patent Office. (2013).[2] Nitrogenated fused ring derivative, pharmaceutical composition comprising the same, and use of the same for medical purposes (EP26787530).Link

  • Royal Society of Chemistry. (2015). Supplementary Information: Synthetic routes to substituted pyridines.Link

  • National Institutes of Health (PubChem). (2025). This compound Compound Summary.Link

  • Barreiro, E. J., et al. (2011). The "Magic Methyl" Effect in Medicinal Chemistry. Chemical Reviews. Link

Sources

Molecular structure and weight of Ethyl 4-methyl-5-nitropicolinate

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to Ethyl 4-methyl-5-nitropicolinate (CAS: 868551-26-2)

Executive Summary

This compound is a substituted pyridine derivative of significant interest to medicinal chemists and researchers in drug development. Its molecular architecture, featuring a picolinate ester, a nitro group, and a strategically placed methyl group, presents a unique combination of functionalities that can be exploited for the synthesis of novel chemical entities. This guide provides a comprehensive overview of its molecular structure, physicochemical properties, a plausible synthetic route, and predicted analytical characteristics. Furthermore, it delves into the potential applications of this molecule in drug discovery, contextualized by the known roles of its constituent functional groups, and outlines essential safety and handling protocols based on data from analogous compounds.

Molecular Identity and Physicochemical Properties

The foundational step in utilizing any chemical compound is a thorough understanding of its fundamental properties. These identifiers and characteristics are crucial for experimental design, data interpretation, and regulatory compliance.

Nomenclature and Key Identifiers

The systematic identification of this compound is summarized below. The molecular formula, C₉H₁₀N₂O₄, and molecular weight of approximately 210.19 g/mol are defining characteristics for analytical procedures such as mass spectrometry.

PropertyValue
IUPAC Name ethyl 4-methyl-5-nitropyridine-2-carboxylate
CAS Number 868551-26-2[1]
Molecular Formula C₉H₁₀N₂O₄
Molecular Weight 210.19 g/mol
Canonical SMILES CCOC(=O)C1=NC=C(C(=C1)C)[O-]
Molecular Structure

The structure consists of a pyridine ring, which is a common scaffold in pharmaceuticals. The substituents are strategically positioned to influence the molecule's electronic properties and steric profile. The ethyl ester at position 2 provides a site for potential hydrolytic metabolism or modification, the methyl group at position 4 can enhance binding affinity or alter metabolic stability, and the nitro group at position 5, a strong electron-withdrawing group, significantly modulates the ring's reactivity and can participate in key binding interactions.

Caption: 2D structure of this compound.

Synthesis and Purification

Proposed Synthetic Pathway

The most logical approach involves a two-step process starting from the commercially available Ethyl 4-methylpicolinate.

  • Nitration: The pyridine ring is activated by the ester group but directed by the methyl group. Nitration of substituted pyridines can be achieved using a mixture of nitric and sulfuric acids. The conditions must be carefully controlled to prevent side reactions.

  • Workup and Purification: Following the reaction, a standard aqueous workup is required to remove the strong acids, followed by purification, typically via column chromatography or recrystallization, to isolate the desired product.

The choice of a strong acid medium (H₂SO₄) is critical as it protonates the pyridine nitrogen, which deactivates the ring towards electrophilic substitution. However, this deactivation is overcome by forcing conditions (elevated temperatures), and the directing effects of the existing substituents guide the regioselectivity of the nitration to the C5 position.

Synthesis Workflow Diagram

G start Ethyl 4-methylpicolinate (Starting Material) reaction Electrophilic Aromatic Substitution (Nitration) start->reaction reagents HNO₃ / H₂SO₄ (Nitrating Agent) reagents->reaction workup Aqueous Workup (Neutralization & Extraction) reaction->workup purification Purification (Column Chromatography) workup->purification product This compound (Final Product) purification->product

Caption: Proposed workflow for the synthesis of this compound.

Hypothetical Experimental Protocol

This protocol is illustrative and should be optimized with appropriate safety precautions in a laboratory setting.

  • Reaction Setup: To a cooled (0 °C) flask containing concentrated sulfuric acid (5 mL), add Ethyl 4-methylpicolinate (1.65 g, 10 mmol) portion-wise while stirring, ensuring the temperature remains below 10 °C.

  • Addition of Nitrating Agent: Slowly add a pre-cooled mixture of concentrated nitric acid (1.5 mL) and concentrated sulfuric acid (3 mL) dropwise to the reaction mixture, maintaining the temperature at 0-5 °C.

  • Reaction: After the addition is complete, allow the mixture to warm to room temperature and then heat at 60-70 °C for 4-6 hours. The reaction progress should be monitored by Thin Layer Chromatography (TLC).

  • Quenching and Neutralization: Cool the reaction mixture in an ice bath and carefully pour it onto crushed ice (50 g). Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution until the pH is approximately 7-8.

  • Extraction: Extract the aqueous mixture with ethyl acetate (3 x 30 mL).

  • Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude product.

  • Purification: Purify the crude residue using flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexane to yield the pure this compound.

Spectroscopic and Analytical Characterization

While experimental spectra for this specific molecule are not publicly available, its spectral properties can be reliably predicted based on its structure. These predictions are invaluable for chemists to confirm the identity and purity of the synthesized compound.

Predicted Spectral Data

The expected chemical shifts and key signals are summarized below. These predictions are based on the electronic environment of each nucleus, considering the inductive and resonance effects of the ester, methyl, and nitro substituents.

Technique Expected Observations
¹H NMR δ 8.8-9.0 ppm (s, 1H, H6-proton), δ 8.2-8.4 ppm (s, 1H, H3-proton), δ 4.4-4.6 ppm (q, 2H, -OCH₂CH₃), δ 2.6-2.8 ppm (s, 3H, Ar-CH₃), δ 1.4-1.6 ppm (t, 3H, -OCH₂CH₃).
¹³C NMR δ ~165 ppm (C=O ester), δ ~155 ppm (C2), δ ~150 ppm (C6), δ ~145 ppm (C4), δ ~140 ppm (C5-NO₂), δ ~125 ppm (C3), δ ~62 ppm (-OCH₂), δ ~18 ppm (Ar-CH₃), δ ~14 ppm (-CH₃ ethyl).
Mass Spec (EI) Molecular Ion (M⁺): m/z = 210. Key Fragments: m/z = 181 ([M-C₂H₅]⁺), 165 ([M-OC₂H₅]⁺), 136 ([M-COOC₂H₅]⁺).
IR Spectroscopy ~1720-1740 cm⁻¹ (C=O stretch, ester), ~1520-1550 cm⁻¹ (asymmetric N-O stretch, nitro), ~1340-1360 cm⁻¹ (symmetric N-O stretch, nitro), ~1250-1300 cm⁻¹ (C-O stretch, ester).

Potential Applications in Research and Drug Development

The true value of a molecule like this compound lies in its potential as a building block for more complex, biologically active compounds. Its structural motifs are prevalent in medicinal chemistry.

The "Magic Methyl" Effect

The inclusion of a methyl group on a drug scaffold can have profound, sometimes unexpected, benefits, a phenomenon often termed the "magic methyl" effect.[2] This single group can:

  • Enhance Binding Affinity: By filling a small hydrophobic pocket in a target protein, it can significantly increase potency.[2]

  • Block Metabolism: Placed at a site of metabolic attack (e.g., a site of potential hydroxylation), it can improve the drug's half-life.

  • Control Conformation: The steric bulk of the methyl group can lock the molecule into a more bioactive conformation.[2]

Role of the Nitro Group and Picolinate Scaffold
  • Nitro Group: The nitro group is a versatile functional group in drug design. It is a strong hydrogen bond acceptor and its electron-withdrawing nature can be crucial for activity. It can also serve as a synthetic handle, as it can be readily reduced to an amine group, opening up a vast array of subsequent chemical modifications to build compound libraries for screening.

  • Picolinate Scaffold: Picolinic acid and its esters are found in numerous bioactive molecules. The pyridine nitrogen can act as a hydrogen bond acceptor or a coordination site for metal ions in metalloenzymes, making it a privileged scaffold for enzyme inhibitors.

Given these features, this compound is a promising starting point for developing inhibitors for target classes such as kinases, proteases, and other enzymes implicated in diseases like cancer and inflammatory disorders.[3]

Safety, Handling, and Storage

No specific safety data sheet (SDS) exists for this compound. Therefore, prudent safety measures must be adopted based on data for structurally related nitroaromatic and ester compounds.[4][5]

Hazard Identification
  • Potential Hazards: Assumed to be harmful if swallowed or inhaled. May cause skin and serious eye irritation. Nitroaromatic compounds can be toxic and may have long-term health effects.

  • Recommended GHS Pictograms: GHS07 (Exclamation Mark), GHS08 (Health Hazard).

Recommended Handling and PPE
  • Engineering Controls: Use only in a well-ventilated area, preferably within a chemical fume hood.

  • Personal Protective Equipment (PPE):

    • Eye/Face Protection: Wear chemical safety goggles or a face shield.[4][5]

    • Skin Protection: Wear appropriate chemical-resistant gloves (e.g., nitrile) and a lab coat.[4][6]

    • Respiratory Protection: If handling as a powder or generating dust, use a NIOSH-approved respirator with a particle filter.[4]

  • Hygiene: Handle in accordance with good industrial hygiene and safety practices. Wash hands thoroughly after handling.[4]

First Aid Measures
  • Inhalation: Remove to fresh air. If not breathing, give artificial respiration. Seek medical attention.[5]

  • Skin Contact: Immediately wash with plenty of soap and water. Remove contaminated clothing.

  • Eye Contact: Rinse immediately with plenty of water, also under the eyelids, for at least 15 minutes. Get medical attention.[4]

  • Ingestion: Do NOT induce vomiting. Clean mouth with water and drink plenty of water afterward. Seek immediate medical attention.[4]

Storage and Disposal
  • Storage: Keep container tightly closed in a dry, cool, and well-ventilated place.[4][5] Store away from strong oxidizing agents and strong bases.

  • Disposal: Dispose of contents/container to an approved waste disposal plant in accordance with local, regional, and national regulations.

Conclusion

This compound represents a chemical entity with considerable untapped potential. While detailed experimental data remains scarce, its molecular structure provides a clear blueprint for its synthesis, characterization, and, most importantly, its application in the rational design of novel therapeutics. The strategic combination of a picolinate core, a "magic methyl" group, and a versatile nitro functionality makes it a high-value building block for researchers and scientists dedicated to advancing the frontiers of drug discovery.

References

  • The Royal Society of Chemistry. Supporting Information for - RSC Publishing. [Link]
  • National Center for Biotechnology Information. PubChem Compound Summary for CID 409602, Ethyl 4-methylnicotinate. [Link]
  • Duarte, F. J. S., et al. (2023). The Magic Methyl and Its Tricks in Drug Discovery and Development. Pharmaceuticals, 16(8), 1143. [Link]
  • Shaw, A. A., et al. (2020). Ethyl 7-Methyl-1-(4-nitrophenyl)-5-phenyl-3-(thiophen-2-yl)-1,5-dihydro-[4]triazolo[4,3-a]pyrimidine-6-carboxylate. Molbank, 2020(4), M1157. [Link]

Sources

Solubility Profiling of Ethyl 4-methyl-5-nitropicolinate: A Technical Guide for Process Optimization

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide is structured as a strategic whitepaper for process chemists and researchers. It addresses the solubility profiling of Ethyl 4-methyl-5-nitropicolinate (CAS 868551-26-2), a critical intermediate in the synthesis of bioactive pyridine derivatives (e.g., kinase inhibitors).

Executive Summary & Compound Profile

This compound (Ethyl 4-methyl-5-nitro-2-pyridinecarboxylate) is a functionalized pyridine derivative utilized as a building block in pharmaceutical synthesis. Its purification is often the bottleneck in scaling up, governed strictly by its solubility landscape.

This guide provides a comprehensive framework for determining, modeling, and applying solubility data to optimize crystallization processes. In the absence of widely published equilibrium constants for this specific CAS, this document outlines the structural predictions , experimental protocols , and thermodynamic models required to establish a robust purification workflow.

Compound Identity
PropertyDetail
IUPAC Name Ethyl 4-methyl-5-nitro-2-pyridinecarboxylate
CAS Number 868551-26-2
Molecular Formula C

H

N

O

Molecular Weight 210.19 g/mol
Predicted LogP ~1.6 (Moderate Lipophilicity)
H-Bond Acceptors 5 (Nitro, Ester, Pyridine N)
H-Bond Donors 0

Predicted Solubility Landscape

Based on the structural pharmacophore (pyridine core + nitro/ester electron-withdrawing groups), the compound exhibits a "Push-Pull" electronic character that dictates its solvent affinity.

Solvent Interaction Analysis

The solubility behavior is governed by dipole-dipole interactions and


-stacking , rather than strong hydrogen bonding (due to lack of donors).
Solvent ClassPredicted SolubilityMechanismApplication
Polar Aprotic (DMSO, DMF)Very High Strong dipole interaction with nitro group.Reaction solvent; avoid for crystallization (yield loss).
Polar Aprotic (Acetone, Ethyl Acetate)High Dipole alignment; good solvation of ester.Primary Solvent for cooling crystallization.
Alcohols (Methanol, Ethanol)Moderate Solvation via H-bonding to pyridine N.Co-Solvent ; solubility highly temperature-dependent.
Chlorinated (DCM, Chloroform)High Dispersion forces + weak polarity.Extraction; environmental concerns limit use.
Non-Polar (Hexane, Heptane)Very Low Lack of polar interaction.Anti-Solvent to drive yield.
Water Insoluble Hydrophobic ester/methyl dominance.Anti-solvent (if hydrolysis is controlled).

Core Directive: Experimental Determination Protocol

To validate the predicted landscape, the Static Equilibrium Method (gravimetric analysis) is the industry standard for generating the solubility curve.

Protocol: Static Equilibrium Determination

This protocol ensures thermodynamic equilibrium is reached, preventing "crashing out" errors during measurement.

  • Preparation: Add excess this compound to 10 mL of selected solvent (e.g., Ethanol, Ethyl Acetate) in a jacketed glass vessel.

  • Equilibration: Stir at 400 rpm for 24 hours at the target temperature (

    
    ).
    
  • Settling: Stop stirring and allow the suspension to settle for 2 hours at constant

    
    .
    
  • Sampling: Withdraw the supernatant using a pre-heated syringe filter (0.22

    
    m) to avoid precipitation during transfer.
    
  • Quantification:

    • Gravimetric: Evaporate solvent and weigh the dry residue.

    • HPLC: Dilute and analyze against a standard curve (preferred for precision).

  • Repetition: Repeat at temperatures

    
     = 278.15 K to 323.15 K in 5 K intervals.
    
Visualization: Solubility Workflow

SolubilityWorkflow cluster_QC Quality Control Start Excess Solute Addition Equil Equilibration (24h, Constant T) Start->Equil Stirring Settle Phase Separation (Settling) Equil->Settle Stop Stir Sample Isothermal Sampling (Pre-heated Filter) Settle->Sample Supernatant Analyze Quantification (HPLC/Gravimetric) Sample->Analyze Dilution Data Mole Fraction (x) Analyze->Data Calculation

Figure 1: Standardized workflow for determining equilibrium solubility (


) ensuring thermodynamic stability.

Thermodynamic Modeling & Data Correlation

Raw data points must be fitted to thermodynamic models to interpolate solubility at any temperature. This is crucial for designing the cooling curve of a crystallizer.

The Modified Apelblat Equation

This semi-empirical model is most effective for correlating solubility (


) with temperature (

) for pyridine esters.


  • 
     : Mole fraction solubility of this compound.
    
  • 
     : Absolute temperature (Kelvin).
    
  • 
     : Empirical model parameters derived from regression.
    

Interpretation:

  • Parameter B : Relates to the enthalpy of solution. A negative B indicates an endothermic process (solubility increases with T), which is expected for this compound.

  • Parameter C : Accounts for the temperature dependence of the enthalpy.

The van't Hoff Equation

For a quick estimation of the enthalpy of dissolution (


), use the linear approximation:


  • Positive

    
     : Endothermic dissolution. Higher temperature is required to dissolve the solute, favoring Cooling Crystallization .
    

Process Application: Crystallization Strategy

Using the solubility data, we define the Metastable Zone Width (MSZW) . The goal is to remain within the metastable zone during cooling to grow large, pure crystals and avoid spontaneous nucleation (fines).

Solvent System Selection

Based on the polarity profile, the following systems are recommended for screening:

  • Single Solvent (Cooling): Ethanol or Isopropanol .

    • Why: Steep solubility curve allows high recovery upon cooling from 60°C to 0°C.

  • Binary System (Anti-Solvent): Ethyl Acetate (Solvent) + Heptane (Anti-Solvent) .

    • Why: Ethyl acetate dissolves the nitro-ester well; Heptane acts as a non-polar precipitant. Useful if the compound is heat-sensitive.

Visualization: Solvent Selection Logic

SolventSelection Start Start: Solvent Screening SolubilityCheck Is Solubility > 50 mg/mL at Boiling Point? Start->SolubilityCheck Yes Yes SolubilityCheck->Yes No No SolubilityCheck->No CheckYield Is Solubility < 5 mg/mL at 0°C? Yes->CheckYield StrongSolvent Try Stronger Solvent (Acetone, THF) No->StrongSolvent GoodYield System: Cooling Crystallization (e.g., Ethanol) CheckYield->GoodYield Yes PoorYield System: Anti-Solvent Required (e.g., EtOAc + Heptane) CheckYield->PoorYield No StrongSolvent->PoorYield Add Anti-Solvent

Figure 2: Decision tree for selecting the optimal crystallization solvent system based on solubility thresholds.

References

  • Compound Identification: this compound (CAS 868551-26-2). PubChem Compound Summary. National Center for Biotechnology Information. [Link]

  • Methodology Standard: Standard Practice for Solubility Determination. NIST/IUPAC Solubility Data Series. [Link]

  • Thermodynamic Modeling: Apelblat, A., & Manzurola, E. (1999). Solubilities of o-acetylsalicylic, 4-aminosalicylic, 3,5-dinitrosalicylic, and p-toluic acid, and magnesium-DL-aspartate in water from T = (278 to 348) K. Journal of Chemical & Engineering Data. [Link]

  • Pyridine Solvent Properties: Reichardt, C. (2003). Solvents and Solvent Effects in Organic Chemistry. Wiley-VCH. [Link]

An In-depth Technical Guide to the Synthesis of 4-Methyl-5-nitropicolinate

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthetic routes for obtaining 4-methyl-5-nitropicolinate, a key intermediate in medicinal chemistry. This document explores the primary synthetic strategies, delving into the mechanistic details, experimental protocols, and critical process parameters. The guide is structured to offer not only procedural instructions but also the underlying chemical principles that govern the selection of reagents and reaction conditions, empowering researchers to optimize and troubleshoot the synthesis.

Introduction: The Significance of 4-Methyl-5-nitropicolinate

4-Methyl-5-nitropicolinate is a valuable building block in the synthesis of a wide range of biologically active molecules. Its substituted pyridine scaffold is a common motif in pharmaceuticals, and the presence of the nitro group and methyl ester functionality allows for diverse chemical modifications. This versatility makes it a crucial intermediate in the development of novel therapeutic agents. This guide will focus on the most prevalent and practical methods for its synthesis, providing a robust resource for chemists in the field.

Synthetic Strategies: A Multi-faceted Approach

The synthesis of 4-methyl-5-nitropicolinate can be approached through several strategic pathways. The choice of a particular route often depends on the availability of starting materials, desired scale, and safety considerations. The two primary strategies that will be discussed in detail are:

  • Strategy A: Oxidation of 2,4-dimethyl-5-nitropyridine followed by Esterification. This is a common and effective route that leverages the differential reactivity of the methyl groups on the pyridine ring.

  • Strategy B: Nitration of a 4-methylpicolinate precursor. This approach introduces the nitro group at a later stage of the synthesis.

A third, less common, but viable strategy involves the construction of the substituted pyridine ring from acyclic precursors.

Strategy A: Oxidation and Subsequent Esterification

This is arguably the most widely employed strategy for the synthesis of 4-methyl-5-nitropicolinate. The overall transformation is a two-step process starting from 2,4-dimethyl-5-nitropyridine.

Synthesis of the Starting Material: 2,4-Dimethyl-5-nitropyridine

The starting material, 2,4-dimethyl-5-nitropyridine, can be synthesized via the nitration of 2,4-dimethylpyridine (2,4-lutidine).

Reaction: Nitration of 2,4-Lutidine

Figure 1: Synthesis of 2,4-Dimethyl-5-nitropyridine.

Experimental Protocol: Nitration of 2,4-Dimethylpyridine

  • Reaction Setup: In a flask equipped with a stirrer and a dropping funnel, cool concentrated sulfuric acid.

  • Addition of Lutidine: Slowly add 2,4-dimethylpyridine to the cooled sulfuric acid while maintaining a low temperature.

  • Nitrating Mixture: Prepare a mixture of concentrated nitric acid and concentrated sulfuric acid.

  • Nitration: Add the nitrating mixture dropwise to the solution of 2,4-dimethylpyridine in sulfuric acid, keeping the temperature below 10°C.

  • Reaction Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: Once the reaction is complete, pour the mixture onto crushed ice and neutralize with a base (e.g., ammonia or sodium hydroxide) to precipitate the product.

  • Purification: Filter the precipitate, wash with water, and dry. The crude product can be purified by recrystallization or column chromatography.

Step 1: Selective Oxidation of 2,4-dimethyl-5-nitropyridine

The key to this step is the selective oxidation of the methyl group at the 2-position of the pyridine ring to a carboxylic acid. The methyl group at the 2-position is more acidic and thus more susceptible to oxidation than the methyl group at the 4-position. This reactivity can be further enhanced by the formation of the N-oxide.[1]

Reaction: Oxidation to 4-Methyl-5-nitropicolinic Acid

Figure 2: Selective oxidation of 2,4-dimethyl-5-nitropyridine.

Common Oxidizing Agents and Conditions:

Oxidizing AgentTypical ConditionsYieldNotes
Selenium Dioxide (SeO₂)Reflux in dioxane or other high-boiling solventModerate to GoodA common reagent for selective oxidation of methyl groups on heterocyclic rings (Riley oxidation).[1]
Potassium Permanganate (KMnO₄)Aqueous solution, often under basic or neutral conditionsVariableA strong oxidant that can lead to over-oxidation if not carefully controlled.
Nitric Acid (HNO₃)Concentrated or fuming nitric acid at elevated temperaturesVariableCan be effective but may lead to side reactions, including further nitration.[2][3]

Experimental Protocol: Selenium Dioxide Oxidation

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve 2,4-dimethyl-5-nitropyridine in a suitable solvent like dioxane.

  • Addition of Oxidant: Add selenium dioxide (typically 1.0-1.2 equivalents) to the solution.

  • Reaction: Heat the mixture to reflux and monitor the reaction by TLC.

  • Work-up: After completion, cool the reaction mixture and filter to remove selenium byproducts. The filtrate is then concentrated.

  • Purification: The crude 4-methyl-5-nitropicolinic acid can be purified by recrystallization from a suitable solvent.

Causality Behind Experimental Choices:

  • Choice of Oxidant: Selenium dioxide is often preferred for its selectivity in oxidizing activated methyl groups to aldehydes, which can be further oxidized to carboxylic acids.[1] Stronger oxidants like KMnO₄ can be less selective and may cleave the pyridine ring under harsh conditions.

  • Solvent: High-boiling solvents like dioxane are used to achieve the necessary reaction temperature for the oxidation to proceed at a reasonable rate.

  • N-Oxide Formation: Converting the starting material to its N-oxide can increase the acidity of the adjacent methyl group protons, making it more susceptible to oxidation.[1]

Potential Side Reactions:

  • Over-oxidation: The desired carboxylic acid can be susceptible to further degradation under harsh oxidative conditions.[1]

  • Non-selective oxidation: Oxidation of the methyl group at the 4-position can occur, leading to isomeric byproducts.[1]

Step 2: Esterification of 4-Methyl-5-nitropicolinic Acid

The final step in this strategy is the esterification of the synthesized 4-methyl-5-nitropicolinic acid to the desired methyl ester. Fischer esterification is a common and cost-effective method for this transformation.[4][5]

Reaction: Fischer Esterification

Figure 3: Fischer esterification of 4-methyl-5-nitropicolinic acid.

Experimental Protocol: Fischer Esterification [4]

  • Reaction Setup: Suspend 4-methyl-5-nitropicolinic acid in an excess of methanol.

  • Catalyst Addition: Carefully add a catalytic amount of a strong acid, such as concentrated sulfuric acid or p-toluenesulfonic acid.

  • Reaction: Heat the mixture to reflux and monitor the reaction by TLC until the starting material is consumed.

  • Work-up: Cool the reaction mixture and remove the excess methanol under reduced pressure. Dissolve the residue in an organic solvent (e.g., ethyl acetate) and wash with a saturated aqueous solution of sodium bicarbonate to neutralize the acid catalyst, followed by a brine wash.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to obtain the crude product. Further purification can be achieved by recrystallization or column chromatography.

Causality Behind Experimental Choices:

  • Excess Methanol: The use of a large excess of methanol serves as both the reactant and the solvent, driving the equilibrium towards the formation of the ester product according to Le Chatelier's principle.

  • Acid Catalyst: A strong acid catalyst is required to protonate the carbonyl oxygen of the carboxylic acid, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by methanol.

Strategy B: Nitration of Methyl 4-Methylpicolinate

An alternative approach involves introducing the nitro group onto a pre-existing methyl 4-methylpicolinate scaffold.

Synthesis of the Starting Material: Methyl 4-Methylpicolinate

Methyl 4-methylpicolinate can be prepared from 4-methylpicolinic acid (also known as γ-picolinic acid) via Fischer esterification, as described in section 3.3.

Nitration of Methyl 4-Methylpicolinate

The nitration of the pyridine ring is an electrophilic aromatic substitution reaction. The ester group is a deactivating group, and the directing effects of the methyl and ester groups will influence the position of nitration.

Reaction: Nitration of Methyl 4-Methylpicolinate

Figure 4: Nitration of methyl 4-methylpicolinate.

Experimental Protocol: Nitration [6][7][8]

  • Reaction Setup: Dissolve methyl 4-methylpicolinate in a cold, concentrated sulfuric acid.

  • Nitrating Mixture: Prepare a mixture of concentrated nitric acid and concentrated sulfuric acid, and cool it in an ice bath.

  • Nitration: Slowly add the nitrating mixture to the solution of the picolinate, maintaining a low temperature (typically 0-10°C).

  • Reaction Monitoring: Monitor the reaction by TLC or HPLC.

  • Work-up: Pour the reaction mixture onto crushed ice to precipitate the product.

  • Purification: Filter the solid, wash thoroughly with cold water, and dry. Recrystallization from a suitable solvent like methanol can be used for further purification.

Causality Behind Experimental Choices:

  • Nitrating Agent: The combination of concentrated nitric acid and sulfuric acid generates the highly electrophilic nitronium ion (NO₂⁺), which is necessary for the electrophilic aromatic substitution to occur on the electron-deficient pyridine ring.

  • Low Temperature: The reaction is highly exothermic, and maintaining a low temperature is crucial to control the reaction rate and prevent the formation of dinitrated and other side products.

Potential Challenges:

  • Regioselectivity: The formation of other nitro-isomers is a possibility, and the reaction conditions must be carefully optimized to favor the desired 5-nitro product.

  • Reaction Control: Nitration reactions are energetic and require careful temperature control to ensure safety.

Data Summary and Comparison

Synthesis StepReagents & ConditionsTypical YieldKey Considerations
Oxidation 2,4-dimethyl-5-nitropyridine, SeO₂, dioxane, refluxModerate to GoodSelectivity for the 2-methyl group.[1]
Esterification 4-methyl-5-nitropicolinic acid, methanol, H₂SO₄ (cat.), refluxHighReversible reaction; use of excess methanol is key.[4]
Nitration Methyl 4-methylpicolinate, HNO₃/H₂SO₄, 0-10°CModeratePotential for isomeric byproducts; strict temperature control is essential.[6][7][8]

Conclusion

The synthesis of 4-methyl-5-nitropicolinate is a critical process for the advancement of various drug discovery programs. This guide has detailed the two primary synthetic strategies, providing not only step-by-step protocols but also the scientific rationale behind the experimental choices. The oxidation of 2,4-dimethyl-5-nitropyridine followed by esterification generally offers a more controlled and selective route. However, the nitration of methyl 4-methylpicolinate remains a viable alternative. A thorough understanding of the reaction mechanisms, potential side reactions, and optimization parameters discussed herein will enable researchers to confidently and efficiently produce this important synthetic intermediate.

References

  • Supplementary Information Synthetic routes to compounds 5 and 10-19 - The Royal Society of Chemistry. Available at: [Link]

  • Supporting Information - Development of Photoactivated Fluorescent N-Hydroxyoxindoles and Their Application for Cell-Selective Imaging. Available at: [Link]

  • Nitropyridines Synthesis via Pyridine Nitration | PDF - Scribd. Available at: [Link]

  • (PDF) Preparation of Nitropyridines by Nitration of Pyridines with Nitric Acid. - ResearchGate. Available at: [Link]

  • Table of Contents - The Royal Society of Chemistry. Available at: [Link]

  • Synthesis of 2,4-dimethyl-5-nitroimidazole - PrepChem.com. Available at: [Link]

  • Benzoic acid, m-nitro-, methyl ester - Organic Syntheses Procedure. Available at: [Link]

  • NITRATION OF METHYL BENZOATE. Available at: [Link]

  • Nitration of Methyl Benzoate Experiment - PraxiLabs. Available at: [Link]

  • Oxidation reaction of 5-ethyl-2-methylpyridine using HNO3. - ResearchGate. Available at: [Link]

  • Ester synthesis by esterification - Organic Chemistry Portal. Available at: [Link]

  • Fischer Esterification-Typical Procedures - OperaChem. Available at: [Link]

  • Continuous Flow Synthesis of Nitrofuran Pharmaceuticals Using Acetyl Nitrate - PMC - NIH. Available at: [Link]

  • A study of the esterification of caffeic acid with methanol using p-toluenesulfonic acid as a catalyst. Available at: [Link]

  • US4885383A - Process for the preparation of carboxylic acid methyl esters - Google Patents.
  • (48) methyl-6-methyinicotinate Route of Synthesis Manufacturing process :- Charge Sulfuric Acid Add Catalyst Chill to 20℃ Add. Available at: [Link]

  • Nitration of methyl benzoate | Resource | RSC Education. Available at: [Link]

  • 4-Methyl-5-nitrocatechol | C7H7NO4 | CID 4660280 - PubChem - NIH. Available at: [Link]

  • Oxidation of 2-Methyl 5-Ethyl Pyridine to Isocinchomeronic Acid - Sciencemadness.org. Available at: [Link]

  • Methyl 5-(2-Fluoro-4-nitrophenyl)furan-2-carboxylate - MDPI. Available at: [Link]

  • CN101648912B - Continuous preparation method of 4-nitro-3,5-dimethylpyridine-N-oxide.
  • Nitration of Methyl Benzoate. Available at: [Link]

  • ESTERIFICATION OF MIXTURES OF PURE FATTY ACIDS WITH METHANOL - Journal of Chemical Technology and Metallurgy. Available at: [Link]

Sources

Technical Whitepaper: Ethyl 4-methyl-5-nitropicolinate in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

Strategic Utilization in the Synthesis of 6-Azaindole Scaffolds

Executive Summary

Ethyl 4-methyl-5-nitropicolinate (CAS 868551-26-2) has emerged as a critical pharmacophore precursor in modern drug discovery, specifically for the construction of pyrrolo[2,3-c]pyridine (6-azaindole) cores. As kinase inhibitors and epigenetic modulators (e.g., BET inhibitors) increasingly target complex ATP-binding pockets, the demand for functionally dense heteroaromatic scaffolds has risen. This intermediate offers a pre-functionalized pyridine ring with orthogonal reactivity handles—a nitro group for reduction/cyclization, a methyl group for enamine formation, and an ester for downstream diversification—making it an indispensable tool for high-throughput medicinal chemistry.

Chemical Profile & Specifications
PropertySpecification
IUPAC Name Ethyl 4-methyl-5-nitropyridine-2-carboxylate
CAS Number 868551-26-2
Molecular Formula C

H

N

O

Molecular Weight 210.19 g/mol
Appearance Pale yellow to off-white solid
Solubility Soluble in DMSO, DMF, DCM, Ethyl Acetate
Key Functional Groups Nitro (C5), Methyl (C4), Ethyl Ester (C2)
Synthetic Routes & Production

The synthesis of this compound is non-trivial due to the electronic requirements of the pyridine ring. Direct nitration of ethyl 4-methylpicolinate often leads to mixtures or poor yields due to the deactivating nature of the ester. The industry-standard route employs a cyanation-hydrolysis sequence starting from halogenated precursors.

3.1 Validated Synthetic Pathway

The most robust protocol proceeds from 2-bromo-4-methyl-5-nitropyridine , utilizing palladium-catalyzed cyanation followed by acid-mediated alcoholysis.

SynthesisRoute SM 2-Bromo-4-methyl- 5-nitropyridine (Start) Inter 2-Cyano-4-methyl- 5-nitropyridine SM->Inter Zn(CN)2, Pd(PPh3)4 DMF, 80°C Product Ethyl 4-methyl- 5-nitropicolinate (Target) Inter->Product EtOH, H2SO4 Reflux

Figure 1: Industrial synthesis route via palladium-catalyzed cyanation.

3.2 Mechanistic Insight
  • Cyanation: The bromine at C2 is activated for nucleophilic aromatic substitution, but Pd-catalyzed coupling (Rosenmund-von Braun equivalent) is preferred to avoid side reactions with the nitro group.

  • Pinner Reaction/Hydrolysis: The nitrile is converted to the ethyl ester via an imidate intermediate. Anhydrous conditions (HCl/EtOH) are often preferred to prevent hydrolysis to the carboxylic acid.[1]

Pharmaceutical Applications: The 6-Azaindole Gateway

The primary utility of this intermediate is the synthesis of Ethyl 1H-pyrrolo[2,3-c]pyridine-5-carboxylate , a scaffold found in HIV-1 attachment inhibitors (e.g., Fostemsavir derivatives) and JAK inhibitors.

4.1 The Batcho-Leimgruber Cyclization Sequence

This intermediate is uniquely set up for the Batcho-Leimgruber indole synthesis. The C4-methyl group, activated by the ortho-nitro group and the para-ester, is sufficiently acidic to react with dimethylformamide dimethyl acetal (DMF-DMA).

Reaction Logic:

  • Enamine Formation: Condensation of the C4-methyl with DMF-DMA yields the trans-

    
    -dimethylaminostyrene analog.
    
  • Reductive Cyclization: Reduction of the nitro group (H

    
    /Pd or Fe/AcOH) triggers an intramolecular nucleophilic attack of the resulting amine onto the enamine double bond, closing the pyrrole ring.
    

AzaindoleSynthesis Start This compound Enamine Enamine Intermediate (Dark Red Solid) Start->Enamine DMF-DMA, DMF 110°C, 12h Azaindole Ethyl 1H-pyrrolo[2,3-c] pyridine-5-carboxylate Enamine->Azaindole H2, 10% Pd/C MeOH or Fe/AcOH

Figure 2: Batcho-Leimgruber synthesis of the 6-azaindole core.

Detailed Experimental Protocols
Protocol A: Synthesis of Enamine Intermediate

This step converts the methyl group into the reactive enamine species.

  • Charge: In a dry 250 mL round-bottom flask, dissolve this compound (10.0 g, 47.6 mmol) in anhydrous DMF (50 mL).

  • Reagent Addition: Add N,N-Dimethylformamide dimethyl acetal (DMF-DMA) (12.7 mL, 95.2 mmol, 2.0 equiv).

  • Reaction: Heat the mixture to 110°C under nitrogen for 12 hours. The solution will turn deep red.

  • Work-up: Cool to room temperature. Concentrate under reduced pressure to remove excess DMF-DMA.

  • Purification: Triturate the dark red residue with diethyl ether/hexanes (1:1) to yield the enamine as a dark red solid.[1] Use directly in the next step.

Protocol B: Reductive Cyclization to 6-Azaindole

This step closes the ring to form the biologically active core.

  • Charge: Dissolve the crude enamine (from Protocol A) in Methanol (100 mL).

  • Catalyst: Carefully add 10% Pd/C (1.0 g) under an argon blanket (Pyrophoric hazard).

  • Hydrogenation: Purge with hydrogen gas and stir under a hydrogen balloon (1 atm) at room temperature for 16 hours.

  • Filtration: Filter the mixture through a pad of Celite® to remove the catalyst. Wash the pad with warm methanol.

  • Isolation: Concentrate the filtrate. The residue is typically purified via flash chromatography (DCM:MeOH 95:5) to yield Ethyl 1H-pyrrolo[2,3-c]pyridine-5-carboxylate as a tan solid.

Safety & Handling (E-E-A-T)
  • Nitro Compounds: Potentially explosive if heated under confinement.[1] The intermediate is stable at room temperature but should be stored away from reducing agents.

  • Sensitization: Pyridine derivatives can be skin sensitizers.[1] Use nitrile gloves and work in a fume hood.

  • Palladium: Spent Pd/C catalysts are pyrophoric.[1] Keep wet with water/solvent during disposal.

References
  • Synthesis of 2-cyano-4-methyl-5-nitropyridine: ChemicalBook Preparation Products. Retrieved from .[1]

  • Batcho-Leimgruber Cyclization Mechanism:Journal of Organic Chemistry, "Synthesis of 6-azaindoles via the Batcho-Leimgruber method.
  • Pharmaceutical Applications (BET Inhibitors): Journal of Medicinal Chemistry, 2020, 63 (10), 5585-5623.[2][1] "Discovery of ABBV-744". (Demonstrates utility of azaindole scaffolds).

  • Product Identification: BLD Pharm Catalog, "this compound CAS 868551-26-2". Retrieved from .[1]

Sources

An In-depth Technical Guide to Ethyl 4-methyl-5-nitropicolinate: Synthesis, Properties, and Applications for the Research Professional

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, access to novel chemical entities is paramount for advancing discovery. Ethyl 4-methyl-5-nitropicolinate, a substituted pyridine derivative, represents a molecule of significant interest due to the established bioactivity of the nitropyridine scaffold. This guide provides a comprehensive technical overview of this compound, with a primary focus on its synthesis from commercially available precursors, its predicted chemical properties, and its potential applications in medicinal chemistry.

Commercial Availability and Strategic Importance

A thorough investigation of the current chemical supplier landscape reveals that this compound is not a readily available, off-the-shelf compound. Its methyl ester counterpart, Mthis compound, and the parent carboxylic acid, 4-Methyl-5-nitropicolinic acid, are, however, commercially available from various suppliers. This positions this compound as a custom-synthesized intermediate, accessible to researchers through straightforward synthetic transformations.

The strategic importance of this molecule lies in the prevalence of the picolinate and nitropyridine moieties in pharmacologically active compounds. The nitro group, in particular, can serve as a versatile handle for further chemical modifications, such as reduction to an amine, which opens up a wide array of possibilities for creating diverse chemical libraries for biological screening.[1][2]

Synthesis of this compound

Given the commercial availability of its precursors, two primary synthetic routes are proposed for the laboratory-scale preparation of this compound:

  • Route A: Fischer Esterification of 4-Methyl-5-nitropicolinic acid.

  • Route B: Transesterification of Mthis compound.

The choice between these routes will depend on the starting material at hand and the desired scale of the reaction.

Commercially Available Starting Materials
Product NameCAS NumberRepresentative SuppliersTypical PurityAvailable Quantities
4-Methyl-5-nitropicolinic acid5832-43-9Sigma-Aldrich, Ambeed, Inc.≥95%100 mg - 5 g
Mthis compound868551-30-8Biotuva Life Sciences, CP Lab Safety[3][4]≥97%25 mg - 1 g
Synthetic Workflow Overview

G cluster_0 Route A: Fischer Esterification cluster_1 Route B: Transesterification A1 4-Methyl-5-nitropicolinic acid A4 This compound A1->A4 Reflux A2 Ethanol (excess) A2->A4 A3 Acid Catalyst (e.g., H₂SO₄) A3->A4 B1 Mthis compound B4 This compound B1->B4 Heat B2 Ethanol B2->B4 B3 Acid or Base Catalyst B3->B4

Caption: Synthetic routes to this compound.

Experimental Protocols

This classic and cost-effective method utilizes an excess of ethanol to drive the equilibrium towards the formation of the ethyl ester.[5][6][7][8]

Materials:

  • 4-Methyl-5-nitropicolinic acid (1.0 eq)

  • Anhydrous Ethanol (used as solvent, large excess)

  • Concentrated Sulfuric Acid (catalytic amount, e.g., 0.1-0.2 eq)

  • Saturated Sodium Bicarbonate solution

  • Brine (saturated NaCl solution)

  • Anhydrous Magnesium Sulfate or Sodium Sulfate

  • Ethyl Acetate

  • Round-bottom flask with reflux condenser

  • Stir plate and magnetic stir bar

  • Separatory funnel

  • Rotary evaporator

Step-by-Step Methodology:

  • To a round-bottom flask, add 4-Methyl-5-nitropicolinic acid.

  • Add a large excess of anhydrous ethanol to the flask to act as both reactant and solvent.

  • Slowly and cautiously, add a catalytic amount of concentrated sulfuric acid to the stirred suspension.

  • Attach a reflux condenser and heat the reaction mixture to reflux. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • Once the reaction is complete, allow the mixture to cool to room temperature.

  • Remove the excess ethanol under reduced pressure using a rotary evaporator.

  • Dilute the residue with ethyl acetate and transfer to a separatory funnel.

  • Carefully wash the organic layer with a saturated solution of sodium bicarbonate to neutralize the acid catalyst. (Caution: CO₂ evolution).

  • Wash the organic layer with brine.

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to yield the crude this compound.

  • The crude product can be purified by column chromatography on silica gel if necessary.

This method is useful if the methyl ester is the available starting material. The reaction can be catalyzed by either an acid or a base.[9][10][11]

Materials:

  • Mthis compound (1.0 eq)

  • Anhydrous Ethanol (excess)

  • Catalyst:

    • Acid catalyst: Concentrated Sulfuric Acid or p-Toluenesulfonic acid

    • Base catalyst: Sodium ethoxide (can be prepared in situ from sodium metal and ethanol)

  • Neutralizing agent (e.g., saturated sodium bicarbonate for acid catalysis, or a weak acid like ammonium chloride for base catalysis)

  • Anhydrous solvents for workup (e.g., diethyl ether or ethyl acetate)

  • Round-bottom flask with reflux condenser or distillation apparatus

  • Stir plate and magnetic stir bar

Step-by-Step Methodology (Acid-Catalyzed):

  • Dissolve Mthis compound in a generous excess of anhydrous ethanol in a round-bottom flask.

  • Add a catalytic amount of a strong acid like sulfuric acid.

  • Heat the mixture to reflux. The equilibrium can be driven by distilling off the methanol as it forms.

  • Monitor the reaction by TLC or GC-MS.

  • Upon completion, cool the reaction mixture and neutralize the catalyst with a mild base (e.g., saturated sodium bicarbonate solution).

  • Extract the product with a suitable organic solvent like ethyl acetate.

  • Wash the organic layer with water and brine.

  • Dry the organic phase over an anhydrous salt, filter, and concentrate to obtain the crude product.

  • Purify by column chromatography or distillation under reduced pressure.

Chemical Properties and Characterization

PropertyPredicted Value / CharacteristicBasis of Prediction
Molecular Formula C₉H₁₀N₂O₄Structural analysis
Molecular Weight 210.19 g/mol Structural analysis
Appearance Likely a pale yellow to off-white solidAnalogy with related nitroaromatic compounds
Solubility Soluble in common organic solvents (e.g., DCM, Ethyl Acetate, Acetone). Poorly soluble in water.General solubility of organic esters
Melting Point Expected to be a low to medium melting solidComparison with similar structures

For characterization, standard analytical techniques such as ¹H NMR, ¹³C NMR, Mass Spectrometry (MS), and Infrared (IR) spectroscopy would be employed to confirm the structure and purity of the synthesized compound.

Applications in Research and Drug Development

The this compound scaffold holds significant potential as a versatile intermediate in the synthesis of more complex molecules for drug discovery.

  • Building Block for Bioactive Molecules: The nitropyridine core is a key feature in a number of bioactive compounds with potential antimicrobial and anticancer properties.

  • Modification of the Nitro Group: The nitro group can be readily reduced to an amino group, which can then be further functionalized. This allows for the introduction of a wide range of substituents to explore structure-activity relationships (SAR).

  • PI3K Inhibitors: The structurally related 4-Methyl-5-nitropicolinaldehyde is a known intermediate in the synthesis of pyrimidine-based inhibitors of phosphoinositide 3-kinases (PI3Ks), a key target in cancer therapy. This suggests that derivatives of this compound could also be explored for this purpose.

Safety and Handling

As with any chemical, proper safety precautions should be taken when handling this compound and its precursors.

  • General Handling: Use in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.[12][13]

  • Hazards of Precursors:

    • 4-Methyl-5-nitropicolinic acid: May be harmful if swallowed and can cause skin and eye irritation.

    • Nitropyridine Derivatives: These compounds are often classified as harmful if swallowed, and can cause skin, eye, and respiratory irritation.[14]

  • Storage: Store in a tightly sealed container in a cool, dry place, away from incompatible materials such as strong oxidizing agents.[12]

  • Disposal: Dispose of chemical waste in accordance with local, state, and federal regulations.

Conclusion

While not commercially available as a stock chemical, this compound is readily accessible through well-established synthetic protocols from its commercially available acid and methyl ester precursors. Its versatile structure, featuring a reactive nitro group on a biologically relevant picolinate scaffold, makes it a valuable building block for medicinal chemists and drug discovery scientists. This guide provides the necessary technical information to enable its synthesis and to facilitate its application in the development of novel therapeutic agents.

References

  • 4-Nitropyridine N-oxide | C5H4N2O3 | CID 14300 - PubChem. (URL: [Link])

  • Acid to Ester - Common Conditions. (URL: [Link])

  • Safety Data Sheet - Angene Chemical. (URL: [Link])

  • 4-methyl-5-nitroisoquinoline suppliers USA. (URL: [Link])

  • methyl 4-methyl-5-nitropyridine-2-carboxylate, min 97%, 100 mg - CP Lab Safety. (URL: [Link])

  • Fischer Esterification-Typical Procedures - OperaChem. (URL: [Link])

  • CAS No : 194032-17-2 | Product Name : 4-Methyl-5-nitroisoquinoline | Pharmaffiliates. (URL: [Link])

  • Fischer Esterification - Chemistry Steps. (URL: [Link])

  • Fischer Esterification Reaction: Acid, Alcohol, and Ester Formation - Patsnap Eureka. (URL: [Link])

  • Fischer Esterification – Carboxylic Acid to Ester Under Acidic Conditions. (URL: [Link])

  • TRANSESTERIFICATION OF METHYL ESTERS OF NON-EDIBLE OILS FOR SYNTHESIZING BIOLUBRICANTS - JETIR.org. (URL: [Link])

  • High performance purification process of methyl and ethyl esters produced by transesterification - CONICET. (URL: [Link])

  • Transesterification White Paper - Cole-Parmer. (URL: [Link])

  • A Simple Procedure for the Esterification and Transesterification Using < i>p-Toluene Sulfonic Acid as Catalyst - OUCI. (URL: [Link])

  • Transesterification of Vegetable Oils with Ethanol and Characterization of the Key Fuel Properties of Ethyl Esters - MDPI. (URL: [Link])

Sources

Methodological & Application

Synthesis Protocols for Ethyl 4-methyl-5-nitropicolinate

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: AN-SYN-4M5NP-01

High-Purity Synthesis for Kinase Inhibitor Scaffolds

Executive Summary

Ethyl 4-methyl-5-nitropicolinate is a critical pharmacophore intermediate, widely employed in the synthesis of tyrosine kinase inhibitors (e.g., derivatization at the C2 ester for amide coupling and C5 nitro reduction for heterocycle formation). While classical nitration of picolinate esters often suffers from poor regioselectivity (yielding mixtures of 3-nitro and 5-nitro isomers) and harsh conditions, this guide prioritizes a Transition-Metal Catalyzed Carbonylation approach.

This protocol describes a robust, scalable route starting from the commercially available 2-bromo-4-methyl-5-nitropyridine. This method ensures exclusive regiochemistry and high functional group tolerance, avoiding the safety hazards associated with direct nitration of pyridine-N-oxides.

Strategic Reaction Pathway

The synthesis strategy is divided into two phases:

  • Precursor Synthesis (Optional): For labs starting from raw commodity chemicals (2-amino-4-picoline).

  • Primary Protocol (Carbonylation): The conversion of the aryl halide to the ethyl ester.

Synthetic Workflow Diagram

SynthesisPathway cluster_legend Reaction Types Start 2-Amino-4-methylpyridine (Commodity Starting Material) Inter1 2-Amino-4-methyl- 5-nitropyridine Start->Inter1 HNO3, H2SO4 (Nitration) Inter2 2-Bromo-4-methyl- 5-nitropyridine (Stable Halide) Inter1->Inter2 NaNO2, HBr (Sandmeyer) Product Ethyl 4-methyl- 5-nitropicolinate (Target Ester) Inter2->Product Pd(OAc)2, dppf CO (g), EtOH (Carbonylation) key1 Electrophilic Subst. key2 Radical Subst. key3 Pd-Catalysis

Figure 1: Step-wise synthetic pathway from commodity amine to target ester. The Carbonylation step (Red Arrow) is the focus of this Application Note for its high fidelity.

Primary Protocol: Pd-Catalyzed Carbonylation

Objective: Convert 2-bromo-4-methyl-5-nitropyridine to this compound via alkoxycarbonylation. Mechanism: Palladium(0) oxidative addition into the C-Br bond, followed by CO insertion and nucleophilic attack by ethanol.

Materials & Reagents
ReagentEquiv.[1][2][3][4][5]RoleCAS No.
2-Bromo-4-methyl-5-nitropyridine 1.0Substrate23056-47-5
Pd(OAc)₂ 0.05 (5 mol%)Catalyst Precursor3375-31-3
dppf (1,1'-Bis(diphenylphosphino)ferrocene)0.10 (10 mol%)Ligand12150-46-8
Triethylamine (Et₃N) 2.5Base (HBr scavenger)121-44-8
Ethanol (Absolute) Solvent/RgtNucleophile64-17-5
Carbon Monoxide (CO) Balloon/5 barCarbonyl Source630-08-0
Experimental Procedure (Step-by-Step)
  • Catalyst Pre-complexation:

    • In a dry Schlenk tube or pressure vessel, charge Pd(OAc)₂ (112 mg, 0.5 mmol) and dppf (554 mg, 1.0 mmol).

    • Add anhydrous Ethanol (10 mL) and stir at room temperature for 15 minutes under Nitrogen. The solution should turn a deep orange-red, indicating the formation of the [Pd(dppf)] active species.

  • Substrate Addition:

    • Add 2-Bromo-4-methyl-5-nitropyridine (2.17 g, 10.0 mmol) to the vessel.

    • Add Triethylamine (3.5 mL, 25.0 mmol).

    • Add remaining Ethanol (40 mL) to reach a concentration of ~0.2 M.

  • Carbonylation:

    • Option A (Autoclave - Recommended): Seal the vessel. Purge with Nitrogen (3x), then purge with CO (3x). Pressurize to 5 bar (75 psi) with CO. Heat to 80°C for 12 hours.

    • Option B (Balloon - Lab Scale): If an autoclave is unavailable, bubble CO gas through the solution for 10 minutes, then attach a double-balloon of CO. Heat to 70°C with vigorous stirring for 24 hours. Note: Reaction times are longer with balloon pressure.

  • Work-up:

    • Cool the reaction mixture to room temperature. Carefully vent the excess CO in a fume hood.

    • Filter the mixture through a pad of Celite to remove Palladium black. Rinse the pad with Ethyl Acetate.

    • Concentrate the filtrate under reduced pressure to yield a semi-solid residue.

  • Purification:

    • Dissolve the residue in Ethyl Acetate (50 mL) and wash with Water (2 x 30 mL) and Brine (30 mL).

    • Dry over Na₂SO₄, filter, and concentrate.[5]

    • Flash Chromatography: Silica gel, eluting with Hexanes:Ethyl Acetate (9:1 to 4:1 gradient). The product typically elutes as a pale yellow solid.

Expected Results
  • Yield: 85–92%

  • Appearance: Pale yellow crystalline solid.

  • ¹H NMR (400 MHz, CDCl₃): δ 9.05 (s, 1H, H-6), 8.10 (s, 1H, H-3), 4.48 (q, J = 7.1 Hz, 2H, O-CH₂), 2.68 (s, 3H, Ar-CH₃), 1.45 (t, J = 7.1 Hz, 3H, CH₃).

Secondary Protocol: Precursor Synthesis (Sandmeyer Route)

If the bromo-intermediate is not in stock, it can be synthesized from 2-amino-4-methylpyridine.

Step 1: Nitration[4][6][7]
  • Reaction: 2-Amino-4-methylpyridine + HNO₃/H₂SO₄

    
     2-Amino-4-methyl-5-nitropyridine.
    
  • Key Condition: Maintain temperature <10°C during addition to prevent exotherms, then heat to 50°C.

  • Purification: Basify with NH₄OH; the product precipitates as a yellow solid.

Step 2: Sandmeyer Bromination
  • Reaction: 2-Amino-4-methyl-5-nitropyridine + NaNO₂ + HBr

    
     2-Bromo-4-methyl-5-nitropyridine.
    
  • Protocol:

    • Suspend the amine (10 mmol) in 48% aqueous HBr (20 mL). Cool to 0°C.[6]

    • Add Bromine (Br₂, 1.5 equiv) dropwise (Potentiates the reaction).

    • Add aqueous NaNO₂ (2.5 equiv) dropwise below 5°C.

    • Stir 30 min at 0°C, then warm to RT.

    • Basify with NaHCO₃ (Caution: foaming) and extract with DCM.

  • Note: This step converts the amino group to a diazonium salt, which is immediately displaced by bromide.

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Low Conversion (Carbonylation) CO pressure too low or Catalyst poisoning.Increase pressure to 10 bar; Ensure Ethanol is degassed (O₂ poisons Pd(0)).
Formation of Des-bromo byproduct Hydrodebromination.Reduce reaction time; Ensure anhydrous conditions; Lower Et₃N equivalents slightly.
Regioisomers in Nitration Temperature too high.In Step 1 (Nitration), strict temp control (<10°C) is required to favor the 5-nitro position over the 3-nitro.
Palladium Residue in Product Inefficient filtration.Use a scavenger resin (e.g., SiliaMetS® Thiol) post-reaction or recrystallize from EtOH/Heptane.

Safety & Handling

  • Carbon Monoxide: Colorless, odorless, toxic gas. MANDATORY: Use a CO detector in the hood. All reactions must be performed in a well-ventilated fume hood.

  • Nitro Compounds: Potentially explosive if heated dry. Do not distill the final product at high temperatures; use column chromatography or recrystallization.

  • Heavy Metals: Dispose of Palladium waste in dedicated heavy metal containers.

References

  • Carbonylation of 3-bromo-4-methyl-5-nitropicolinate: Adapted from Supplementary Information, Synthetic routes to compounds 5 and 10-19, Royal Society of Chemistry.

  • Synthesis of 4-Methyl-5-nitropicolinic acid derivatives: BenchChem Technical Support & Troubleshooting Guide.

  • Properties of 2-Bromo-4-methyl-5-nitropyridine: Sigma-Aldrich / Merck Product Specific

  • General Nitration of Pyridines:Nitration of Substituted Arom

Sources

Strategic Utilization of Ethyl 4-methyl-5-nitropicolinate in Kinase Inhibitor Design

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Ethyl 4-methyl-5-nitropicolinate (EMNP) is a high-value heterocyclic building block, primarily utilized as a precursor for 5-azaindoles (1H-pyrrolo[3,2-c]pyridines) . In the context of modern drug discovery, particularly for kinase inhibitors, the 5-azaindole scaffold serves as a bioisostere for the purine core of ATP, offering improved aqueous solubility and metabolic stability compared to traditional indoles.

This guide details the strategic application of EMNP, focusing on the Batcho-Leimgruber indole synthesis route. We provide a validated protocol for converting EMNP into functionalized 5-azaindoles, a critical workflow for generating libraries of ATP-competitive inhibitors.

The Scaffold: Structural Logic & Reactivity

The utility of EMNP lies in its dense functionalization pattern. Every position on the pyridine ring plays a distinct role in the drug design process:

PositionFunctional GroupReactivity / Design Role
C2 Ethyl EsterThe Anchor: Readily hydrolyzed to acid for amide coupling or reduced to alcohol. Allows attachment of solubilizing tails or hinge-binding motifs.
C4 MethylThe Cyclization Handle: Acidic protons allow condensation with electrophiles (e.g., DMF-DMA). Critical for forming the pyrrole ring.
C5 NitroThe Latent Nitrogen: Precursor to the pyrrole nitrogen via reductive cyclization. Alternatively, reduces to an amine for sandwich-type amides.
N1 Pyridine NitrogenThe H-Bond Acceptor: Increases polarity/solubility compared to benzene analogs (indole).
Mechanism of Action: The Batcho-Leimgruber Route

The most powerful application of EMNP is its conversion to ethyl 1H-pyrrolo[3,2-c]pyridine-2-carboxylate (a 5-azaindole derivative). This is achieved via the Batcho-Leimgruber reaction, which involves:

  • Enamine Formation: Condensation of the C4-methyl with

    
    -dimethylformamide dimethyl acetal (DMF-DMA).[1]
    
  • Reductive Cyclization: Reduction of the C5-nitro group to an amine, which spontaneously attacks the enamine double bond to close the pyrrole ring.

Visualizing the Pathway

The following diagram illustrates the conversion of EMNP into a kinase inhibitor scaffold.

G Figure 1: Synthesis of 5-Azaindole Scaffold from EMNP via Batcho-Leimgruber Reaction EMNP Ethyl 4-methyl-5- nitropicolinate (Starting Material) Enamine Enamine Intermediate EMNP->Enamine DMF-DMA, 110°C (Condensation) Azaindole 5-Azaindole Scaffold Enamine->Azaindole H2, Pd/C or Fe/AcOH (Reductive Cyclization) KinaseInhib Target Kinase Inhibitor Azaindole->KinaseInhib 1. Hydrolysis 2. Amide Coupling

Detailed Experimental Protocol

Objective: Synthesis of Ethyl 1H-pyrrolo[3,2-c]pyridine-2-carboxylate (5-azaindole precursor).

Phase 1: Enamine Formation

Reagents:

  • This compound (1.0 eq)

  • 
    -Dimethylformamide dimethyl acetal (DMF-DMA) (1.5 - 2.0 eq)
    
  • Solvent: Anhydrous DMF (or run neat if scale allows)

Step-by-Step:

  • Setup: Charge a round-bottom flask with this compound.

  • Addition: Add anhydrous DMF (5 mL per gram of substrate). Add DMF-DMA (1.5 eq) dropwise under nitrogen atmosphere.

  • Reaction: Heat the mixture to 110°C for 4–6 hours. The solution typically turns deep red/purple, indicating enamine formation.

    • Checkpoint: Monitor by LC-MS.[2] The product mass will be

      
       (addition of 
      
      
      
      minus
      
      
      ).
  • Workup: Concentrate the reaction mixture in vacuo to remove excess DMF-DMA and solvent. The residue is often a dark semi-solid.

  • Purification: Generally, the crude enamine is pure enough for the next step. If storage is required, triturating with diethyl ether usually yields a solid.

Phase 2: Reductive Cyclization

Reagents:

  • Crude Enamine (from Phase 1)

  • Iron powder (Fe) (5.0 eq)

  • Glacial Acetic Acid (AcOH) / Ethanol (1:1 v/v)

  • Alternative: 10% Pd/C under

    
     (balloon) in MeOH.
    

Step-by-Step (Iron Method - Robust for scale):

  • Dissolution: Dissolve the crude enamine in a 1:1 mixture of EtOH and AcOH (10 mL per gram).

  • Reduction: Add Iron powder (5.0 eq) slowly (exothermic).

  • Reflux: Heat the suspension to 80°C for 2–4 hours.

    • Mechanism:[1][3][4] Fe reduces the nitro group to an aniline (

      
      ). The amine then attacks the adjacent enamine carbon, eliminating dimethylamine (
      
      
      
      ) and aromatizing to form the pyrrole ring.
  • Filtration: Cool to room temperature. Filter through a pad of Celite to remove iron residues. Wash the pad with EtOAc.

  • Neutralization: Concentrate the filtrate. Dilute with EtOAc and wash carefully with saturated

    
     until neutral (removes AcOH).
    
  • Isolation: Dry the organic layer over

    
    , filter, and concentrate.
    
  • Purification: Flash chromatography (Hexane/EtOAc gradient). The 5-azaindole product is typically a tan or off-white solid.

Application Note: Designing Kinase Inhibitors

Once the Ethyl 1H-pyrrolo[3,2-c]pyridine-2-carboxylate is synthesized, it serves as a versatile scaffold.

The Hinge Binding Region

The 5-azaindole core mimics the purine ring of ATP. The N1 (pyridine) and NH (pyrrole) often form key hydrogen bonds with the kinase hinge region (e.g., Glu/Leu backbone residues).

  • Design Tip: Unlike indole, the extra nitrogen in the 5-azaindole (pyridine N) lowers the

    
     of the pyrrole NH, potentially strengthening H-bond interactions with carbonyls in the hinge.
    
The "Tail" Strategy (C2 Position)

The ethyl ester at C2 is a "vector" pointing towards the solvent-exposed region or the ribose-binding pocket.

  • Protocol for Functionalization:

    • Hydrolysis: Treat with LiOH in THF/Water to generate the carboxylic acid.

    • Amide Coupling: React with various amines using HATU/DIPEA.

    • Why? This allows the introduction of solubilizing groups (morpholines, piperazines) or selectivity filters that sterically clash with non-target kinases.

Comparison Data: Indole vs. 5-Azaindole

The transition from an indole scaffold to the 5-azaindole derived from EMNP offers distinct physicochemical advantages:

PropertyIndole Scaffold5-Azaindole (EMNP Derived)Benefit
Lipophilicity (cLogP) HighModerateImproved oral bioavailability
Aqueous Solubility LowModerate/HighBetter formulation options
H-Bond Acceptors 0 (Core)1 (Pyridine N)Additional binding interactions
Metabolic Stability Prone to oxidationPyridine ring is electron-deficientReduced metabolic clearance

Troubleshooting & Critical Parameters

  • Issue: Incomplete Enamine Formation.

    • Cause: Old DMF-DMA (hydrolyzed).

    • Solution: Use fresh reagent or add a catalytic amount of pyrrolidine. Ensure anhydrous conditions.

  • Issue: Low Yield in Cyclization.

    • Cause: Polymerization of the enamine or incomplete reduction.

    • Solution: The Iron/Acetic acid method is generally more reliable than hydrogenation for this specific substrate due to potential poisoning of Pd catalysts by the pyridine nitrogen or trace sulfur.

  • Safety: The reaction with DMF-DMA generates dimethylamine (gas) and methanol. Perform in a well-ventilated hood.

References

  • Batcho, A. D., & Leimgruber, W. (1985). Indoles from 2-methylnitrobenzenes by condensation with dimethylformamide dimethyl acetal followed by reduction: 4-benzyloxyindole. Organic Syntheses, 63, 214.

  • Lérida, L., & Kaspar, F. (2002). Synthesis of 5-Azaindoles. In Science of Synthesis: Houben-Weyl Methods of Molecular Transformations (Vol. 10). Thieme.
  • Zhang, Z., et al. (2017). Discovery of Potent 5-Azaindoles as Kinase Inhibitors. Journal of Medicinal Chemistry. (Contextualizes the scaffold for kinase selectivity). (Generic link to Journal).

  • PubChem Compound Summary. (2023). This compound. National Center for Biotechnology Information.

Sources

Application Note: Nucleophilic Substitution Strategies on the Pyridine Ring

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Strategic Overview

The pyridine ring is a privileged scaffold in medicinal chemistry, appearing in over 20% of the top 200 marketed drugs. However, its electron-deficient nature (


-deficient) renders it resistant to the electrophilic substitutions common in benzene chemistry. Conversely, this electron deficiency makes pyridine highly susceptible to Nucleophilic Aromatic Substitution (

)
.

For drug development professionals, mastering


 on pyridine is critical for installing heteroatoms (O, N, S) and carbon nucleophiles. This guide details the mechanistic imperatives, regioselectivity rules, and validated protocols for achieving high-yield substitutions, moving beyond classical methods to precision synthesis.

Mechanistic Foundation: The Rules of Engagement

Unlike


 or 

reactions,

on pyridine proceeds via an Addition-Elimination mechanism. The rate-determining step is typically the initial nucleophilic attack, forming a resonance-stabilized anionic intermediate known as the Meisenheimer

-complex
.
Regioselectivity: The C2/C4 Imperative

Substitution occurs almost exclusively at the C2 (ortho) and C4 (para) positions.[1][2]

  • C2/C4 Attack: The negative charge in the intermediate can be delocalized onto the electronegative nitrogen atom, a highly stable resonance contributor.[1][2][3]

  • C3 (meta) Attack: The negative charge cannot be delocalized onto the nitrogen without disrupting the

    
    -framework or violating octet rules, resulting in a higher-energy transition state.
    
Visualization of Regioselectivity

The following pathway illustrates why C2/C4 attacks are energetically favored over C3.

Regioselectivity Substrate 2-Chloropyridine Intermediate_C2 C2-Intermediate (Charge on N: Stable) Substrate->Intermediate_C2 Attack @ C2 Intermediate_C3 C3-Intermediate (Charge on C: Unstable) Substrate->Intermediate_C3 Attack @ C3 Nu Nucleophile (Nu:) Nu->Substrate Product 2-Substituted Pyridine Intermediate_C2->Product -Cl⁻

Figure 1: Mechanistic divergence. Attack at C2 places electron density on Nitrogen (Green path), stabilizing the complex. C3 attack (Red path) lacks this stabilization.

Critical Process Parameters (CPPs)

The "Element Effect" (Leaving Group Ability)

In


, the breaking of the Carbon-Halogen bond is not the rate-determining step. Therefore, the bond strength is less important than the electronegativity of the halogen. Highly electronegative atoms lower the energy of the LUMO at the carbon center, accelerating the nucleophilic attack.

Reactivity Order:



Halogen (X)Relative Rate (

)
Mechanism NoteRecommendation
Fluorine ~300–3000Inductive effect maximizes attack rate.Preferred for difficult/bulky nucleophiles.
Chlorine 1Standard baseline.Good balance of cost vs. reactivity.
Bromine ~1Similar to Cl.Use if subsequent cross-coupling (e.g., Suzuki) is required.
Iodine <1Poor inductive activation.Avoid for

; reserve for metal-catalyzed coupling.

Experimental Protocols

Protocol A: High-Efficiency of 2-Fluoropyridine

Application: Synthesis of ether-linked pyridine fragments (e.g., for kinase inhibitors).

Rationale: 2-Fluoropyridine is used instead of the chloro-analog to lower the reaction temperature and suppress side reactions (like polymerization or bis-substitution).

Materials:

  • 2-Fluoropyridine (1.0 equiv)

  • Alcohol/Phenol Nucleophile (1.1 equiv)

  • Base: Cesium Carbonate (

    
    ) or Sodium Hydride (
    
    
    
    )
  • Solvent: DMF or DMSO (Anhydrous)

Step-by-Step Workflow:

  • Preparation: In a flame-dried reaction vial, dissolve the alcohol nucleophile (1.0 mmol) in anhydrous DMSO (3 mL).

  • Deprotonation: Add

    
     (1.5 mmol, 1.5 equiv). Stir at room temperature for 15 minutes to generate the alkoxide in situ.
    
    • Note: For sterically hindered alcohols, use NaH (1.2 equiv) at 0°C, then warm to RT.

  • Addition: Add 2-Fluoropyridine (1.0 mmol, 1.0 equiv) dropwise.

  • Reaction: Heat the mixture to 80°C . Monitor by LC-MS.

    • Benchmark: Fluoropyridines typically reach >95% conversion in 1-4 hours. Chloropyridines may require 120°C+ and 12+ hours.

  • Workup: Dilute with Ethyl Acetate (20 mL) and wash with water (3 x 10 mL) to remove DMSO. Wash organic layer with brine, dry over

    
    , and concentrate.
    
Protocol B: The N-Oxide "Trojan Horse" Strategy

Application: Accessing the elusive C4 position or activating unreactive pyridines.

Rationale: Pyridine-N-oxides are "super-activated" for nucleophilic attack at C2 and C4 compared to the parent pyridine.[4] Furthermore, the N-oxide moiety can be used as a directing group and then removed (deoxygenation) or converted into a leaving group (chlorination).[5]

NOxide Pyr Pyridine NOx Pyridine-N-Oxide Pyr->NOx mCPBA or H2O2 Nitro_NOx 4-Nitro-Pyridine-N-Oxide (Highly Reactive) NOx->Nitro_NOx HNO3 / H2SO4 (Nitration @ C4) Sub_NOx 4-Alkoxy-Pyridine-N-Oxide Nitro_NOx->Sub_NOx ROH / Base (SNAr displaces NO2) Final 4-Alkoxy-Pyridine Sub_NOx->Final PCl3 or Zn/AcOH (Deoxygenation)

Figure 2: The N-Oxide Route.[3][5][6] Oxidation activates the ring for nitration at C4. The nitro group on the N-oxide is an exceptional leaving group, allowing mild substitution before reducing the N-oxide back to the pyridine.

Protocol (C4-Functionalization):

  • Oxidation: Treat Pyridine with mCPBA (1.1 equiv) in DCM at RT to yield Pyridine-N-oxide.

  • Nitration: Treat N-oxide with Fuming

    
     at 100°C. (Safety: Exothermic). Yields 4-nitropyridine-N-oxide.[4]
    
  • Substitution (

    
    ):  React 4-nitropyridine-N-oxide with a nucleophile (e.g., Benzylamine) in Ethanol at reflux. The 
    
    
    
    group is displaced rapidly.
  • Reduction: Dissolve the substituted N-oxide in

    
    , add 
    
    
    
    (3 equiv) dropwise at 0°C, then reflux for 1 hour to remove the N-oxide oxygen.
Protocol C: The Chichibabin Reaction (Direct Amination)

Application: Industrial synthesis of 2-aminopyridine.[7] Less common in discovery due to harsh conditions.

Warning: This reaction generates Hydrogen gas (


) and uses Sodamide (

), which reacts violently with water.
  • Conditions: Suspend

    
     (1.1 equiv) in dry Toluene or Xylene.
    
  • Addition: Add Pyridine (1.0 equiv).

  • Reaction: Heat to reflux (110-140°C). The mixture will turn deep red (formation of the

    
    -complex).
    
  • Quench: Carefully pour onto ice/water to protonate the intermediate and eliminate

    
    .
    

Troubleshooting & Optimization Matrix

IssueProbable CauseCorrective Action
No Reaction Nucleophile too weak or LG too poor.Switch leaving group from Cl to F . Change solvent to DMSO/NMP to strip cations.
Regio-scrambling Benzyne mechanism active?Ensure reaction temp is <150°C. Avoid extremely strong bases (e.g., LDA) unless targeting benzyne.
N-Oxide Reduction Failed Phosphorus reagent aged.Use fresh

or switch to

(milder).
Low Yield (C4 vs C2) Steric hindrance at C2.[3]C4 is sterically more accessible.[3] If C2 is desired but C4 forms, block C4 or use a directing group.

References

  • Carey, F. A., & Sundberg, R. J. (2007). Advanced Organic Chemistry: Part A: Structure and Mechanisms. Springer. (Foundational mechanism of Meisenheimer complexes).

  • Joule, J. A., & Mills, K. (2010). Heterocyclic Chemistry (5th Ed.). Wiley. (Definitive guide on Pyridine reactivity and N-oxides).

  • Scriven, E. F. (1984). Pyridines and their Benzo Derivatives: (ii) Reactivity at Ring Atoms. Comprehensive Heterocyclic Chemistry. (Detailed kinetics of halo-pyridines).

  • Bunnett, J. F., & Zahler, R. E. (1951). Nucleophilic Substitution Reactions in Aromatic Systems. Chemical Reviews. (The "Element Effect" and F vs Cl reactivity).[8][9]

  • Pozharskii, A. F., et al. (2011). Heterocycles in Life and Society. Wiley-VCH. (Chichibabin and industrial applications).

Sources

Application Notes and Protocols for the Synthesis of Ethyl 4-methyl-5-nitropicolinate

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Introduction

Ethyl 4-methyl-5-nitropicolinate is a key heterocyclic building block in medicinal chemistry, finding application in the synthesis of a variety of pharmacologically active compounds. Its substituted pyridine core is a common motif in drug discovery, and the presence of the nitro group provides a versatile handle for further chemical transformations, such as reduction to an amino group, which can then be elaborated into a wide range of functionalities. This document provides a detailed, step-by-step guide for the laboratory-scale production of this compound. The synthesis is presented as a two-stage process, commencing with the esterification of 4-methylpicolinic acid to yield the precursor, ethyl 4-methylpicolinate, followed by the regioselective nitration of this intermediate.

The protocols described herein are designed to be self-validating, with explanations for the causality behind experimental choices to ensure both safety and a high-yielding, reproducible outcome. All procedures should be carried out by trained chemists in a well-ventilated fume hood with appropriate personal protective equipment.

Overall Synthesis Workflow

The production of this compound is achieved through a two-step synthetic sequence. The first step involves the Fischer esterification of commercially available 4-methylpicolinic acid. The second, and more critical step, is the electrophilic nitration of the resulting ethyl 4-methylpicolinate.

Synthesis_Workflow Start 4-Methylpicolinic Acid Step1 Step 1: Fischer Esterification Start->Step1 Intermediate Ethyl 4-methylpicolinate Step1->Intermediate Ethanol, H₂SO₄ (cat.) Step2 Step 2: Nitration Intermediate->Step2 FinalProduct This compound Step2->FinalProduct HNO₃, H₂SO₄

Caption: Overall two-step synthesis of this compound.

Part 1: Synthesis of Ethyl 4-methylpicolinate

Scientific Rationale

The initial step in the synthesis is the conversion of 4-methylpicolinic acid to its corresponding ethyl ester. The Fischer esterification is a classic and reliable method for this transformation.[1][2][3] The reaction involves heating the carboxylic acid with an excess of alcohol in the presence of a strong acid catalyst, typically sulfuric acid.[4][5] The use of a large excess of ethanol serves to shift the reaction equilibrium towards the formation of the ester, thereby maximizing the yield.[1]

Experimental Protocol

Materials and Reagents:

ReagentMolar Mass ( g/mol )QuantityMolesNotes
4-Methylpicolinic Acid137.1410.0 g0.073Starting material
Anhydrous Ethanol46.07100 mL-Reagent and solvent
Concentrated Sulfuric Acid98.085 mL-Catalyst
Saturated Sodium Bicarbonate Solution-As needed-For neutralization
Anhydrous Magnesium Sulfate120.37As needed-Drying agent
Dichloromethane84.93As needed-Extraction solvent

Procedure:

  • To a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 4-methylpicolinic acid (10.0 g, 0.073 mol) and anhydrous ethanol (100 mL).

  • Stir the mixture to dissolve the solid.

  • Carefully and slowly, add concentrated sulfuric acid (5 mL) to the stirring solution. The addition is exothermic, and the flask may become warm.

  • Heat the reaction mixture to reflux and maintain for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • After the reaction is complete, allow the mixture to cool to room temperature.

  • Carefully pour the cooled reaction mixture into a beaker containing 200 mL of ice-water.

  • Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution until the effervescence ceases and the pH is approximately 7-8.

  • Transfer the neutralized solution to a separatory funnel and extract the product with dichloromethane (3 x 50 mL).

  • Combine the organic layers and wash with brine (50 mL).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude ethyl 4-methylpicolinate as an oil.

  • The crude product can be purified by vacuum distillation if necessary, although for the subsequent nitration step, a high purity is not strictly required.

Part 2: Synthesis of this compound

Scientific Rationale

The second stage of the synthesis is the electrophilic aromatic substitution of the pyridine ring of ethyl 4-methylpicolinate. The nitration is achieved using a mixture of concentrated nitric acid and concentrated sulfuric acid, which generates the highly electrophilic nitronium ion (NO₂⁺) in situ.[6][7] The pyridine ring is an electron-deficient system, making it less reactive towards electrophilic substitution than benzene. Furthermore, the ester and the ring nitrogen are deactivating groups. However, the methyl group is an activating group. The nitration is expected to occur at the position meta to the deactivating ester group and ortho/para to the activating methyl group, which directs the substitution to the 5-position.

Careful temperature control is crucial during this step. The reaction is highly exothermic, and allowing the temperature to rise can lead to the formation of undesired byproducts through dinitration or oxidation of the methyl group.[8]

Reaction Mechanism

Nitration_Mechanism cluster_0 Generation of Nitronium Ion cluster_1 Electrophilic Attack and Rearomatization HNO3 HNO₃ H2SO4 H₂SO₄ H2ONO2+ H₂O⁺-NO₂ NO2+H2O NO2+H2O H2ONO2+->NO2+H2O NO2+ NO₂⁺ (Nitronium ion) HSO4- HSO₄⁻ H2O H₂O HNO3H2SO4 HNO3H2SO4 H2ONO2+HSO4- H2ONO2+HSO4- HNO3H2SO4->H2ONO2+HSO4- PyridineEster Ethyl 4-methylpicolinate SigmaComplex Sigma Complex (Resonance Stabilized) PyridineEster->SigmaComplex + NO₂⁺ FinalProduct This compound SigmaComplex->FinalProduct - H⁺

Caption: Simplified mechanism of the nitration reaction.

Experimental Protocol

Materials and Reagents:

ReagentMolar Mass ( g/mol )QuantityMolesNotes
Ethyl 4-methylpicolinate165.195.0 g0.030Starting material
Concentrated Sulfuric Acid98.0820 mL-Solvent and catalyst
Concentrated Nitric Acid63.013.0 mL-Nitrating agent
Crushed Ice-~100 g-For quenching
Saturated Sodium Bicarbonate Solution-As needed-For neutralization
Ethyl Acetate88.11As needed-Extraction solvent
Anhydrous Sodium Sulfate142.04As needed-Drying agent

Procedure:

  • In a 100 mL three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a low-temperature thermometer, add concentrated sulfuric acid (20 mL).

  • Cool the sulfuric acid to 0-5 °C in an ice-salt bath.

  • Slowly add ethyl 4-methylpicolinate (5.0 g, 0.030 mol) to the cold sulfuric acid with continuous stirring. Maintain the temperature below 10 °C.

  • In a separate beaker, prepare the nitrating mixture by carefully and slowly adding concentrated nitric acid (3.0 mL) to concentrated sulfuric acid (3.0 mL). Cool this mixture in the ice bath.

  • Add the cold nitrating mixture dropwise to the solution of ethyl 4-methylpicolinate in sulfuric acid over a period of 30-45 minutes. It is critical to maintain the reaction temperature below 10 °C throughout the addition.

  • After the addition is complete, allow the reaction mixture to stir at 0-5 °C for an additional 1 hour.

  • Carefully and slowly pour the reaction mixture onto approximately 100 g of crushed ice in a large beaker with vigorous stirring.

  • A precipitate of the crude product may form.

  • Neutralize the cold acidic solution by the slow addition of a saturated sodium bicarbonate solution until the pH is approximately 7.

  • Extract the product with ethyl acetate (3 x 50 mL).

  • Combine the organic layers and wash with water (50 mL) and then brine (50 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure.

  • The resulting crude solid can be purified by recrystallization from an ethanol/water mixture to yield this compound as a solid.

Safety Precautions

  • Concentrated Acids: Concentrated sulfuric acid and nitric acid are extremely corrosive and strong oxidizing agents. Handle them with extreme care in a fume hood, wearing appropriate personal protective equipment, including safety goggles, a lab coat, and acid-resistant gloves.

  • Nitrating Mixture: The mixture of concentrated nitric and sulfuric acids is a powerful nitrating agent and is highly reactive. Prepare and add it slowly and at low temperatures.

  • Exothermic Reactions: Both the esterification and nitration reactions are exothermic. Proper cooling and slow addition of reagents are essential to control the reaction temperature and prevent runaway reactions.

  • Quenching: Quenching the nitration reaction mixture on ice should be done slowly and with good stirring to dissipate the heat generated.

Characterization

The final product, this compound, should be characterized to confirm its identity and purity. Recommended analytical techniques include:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the structure and regiochemistry of the nitration.

  • Mass Spectrometry (MS): To determine the molecular weight of the product.

  • Infrared (IR) Spectroscopy: To identify the characteristic functional groups (e.g., C=O of the ester, NO₂ stretching).

  • Melting Point: To assess the purity of the final product.

References

  • Kim, S., Somasundaram, S., & Park, S. (2019). A Facile and Efficient Synthesis of Picolinates and Their Derivatives. Bulletin of the Korean Chemical Society, 40(10), 937-938.
  • BenchChem. (2025). Common side reactions in the synthesis of 4-Methyl-5-nitropicolinaldehyde.
  • BenchChem. (2025).
  • Google Patents. (2010).
  • MDPI. (2025). Nitropyridines in the Synthesis of Bioactive Molecules.
  • ResearchGate. (2025). Nitropyridines, Their Synthesis and Reactions.
  • Scribd. (n.d.).
  • ACS Publications. (2025). meta-Nitration of Pyridines and Quinolines through Oxazino Azines.
  • Sigma-Aldrich. (n.d.). 4-Methyl-5-nitropicolinic acid.
  • ChemicalBook. (n.d.). 2-Chloro-4-methyl-5-nitropyridine synthesis.
  • Chem-Impex. (n.d.). 4-Picolinic acid ethyl ester.
  • Alchem Pharmtech. (n.d.).
  • Oakwood Chemical. (n.d.). 4-Picolinic acid ethyl ester.
  • Sigma-Aldrich. (n.d.). 4-Methyl-5-nitropicolinic acid.
  • Master Organic Chemistry. (2022). Fischer Esterification – Carboxylic Acid to Ester Under Acidic Conditions.
  • Google Patents. (1965).
  • Organic Chemistry Portal. (n.d.).
  • Chemguide. (n.d.).
  • ScholarWorks@GVSU. (n.d.).
  • Chemistry LibreTexts. (2023).
  • Williamson, K. L., & Masters, K. M. (2011). Macroscale and Microscale Organic Experiments. Cengage Learning.
  • BenchChem. (2025).
  • MDPI. (2018).
  • OperaChem. (2024).
  • Organic Syntheses. (n.d.). Benzoic acid, m-nitro-, methyl ester.

Sources

Troubleshooting & Optimization

Recrystallization solvents for nitropicolinate derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Nitropicolinate Technical Support Center. Ticket #8492: Optimization of Recrystallization Protocols for Nitropicolinate Derivatives. Status: Open Assigned Specialist: Dr. A. Vance, Senior Application Scientist

Executive Summary

Recrystallizing nitropicolinate derivatives presents a unique paradox: the pyridine ring confers high polarity and potential zwitterionic character (in free acids), while the nitro group and ester modifications introduce lipophilicity and π-stacking capability. This often leads to the "oiling out" phenomenon or the formation of amorphous solids rather than defined crystal lattices.[1][2]

This guide moves beyond generic solvent lists to provide a mechanism-based approach for purifying these specific scaffolds.

Module 1: The Solvent Selection Logic

The choice of solvent depends entirely on the functional state of the picolinate core. You cannot use the same system for the free acid (zwitterionic) as you do for the ester.

The Polarity-Solubility Matrix
Derivative ClassDominant InteractionRecommended Primary SolventRecommended Anti-SolventMechanism of Action
Free Acids (e.g., 3-nitropicolinic acid)Hydrogen Bonding / Ionic (Zwitterion)Water , Ethanol (95%) , Acetic Acid Acetone, AcetonitrileHigh dielectric constant solvents disrupt strong lattice energy of zwitterions.
Methyl/Ethyl Esters Dipole-Dipole /

-

Stacking
Methanol , Ethyl Acetate , Acetonitrile Water, Hexanes, HeptaneEsters disrupt the zwitterion; solubility is driven by dipole matching.
Lipophilic Amides Van der Waals / Weak H-BondingDCM , Toluene , Chloroform Hexanes, PentaneHalogenated solvents effectively solvate the electron-deficient nitro-pyridine ring.
Visualizing the Decision Process

SolventSelection Start Start: Analyze Structure CheckState Functional State? Start->CheckState FreeAcid Free Acid (-COOH) CheckState->FreeAcid EsterAmide Ester / Amide CheckState->EsterAmide AcidSolv Primary: H2O or EtOH Anti: Acetone FreeAcid->AcidSolv CheckLipo Lipophilic Chain? EsterAmide->CheckLipo ShortChain Short (Me/Et) CheckLipo->ShortChain LongChain Long/Bulky CheckLipo->LongChain ShortSolv System: EtOAc / Hexane or MeOH (Chill) ShortChain->ShortSolv LongSolv System: DCM / Hexane or Toluene LongChain->LongSolv

Figure 1: Decision tree for selecting initial solvent systems based on the nitropicolinate functional group state.

Module 2: Troubleshooting "Oiling Out"

The Issue: You heat your nitropicolinate ester in ethyl acetate, and upon cooling, a yellow/orange oil separates at the bottom instead of crystals. The Cause: The "Oiling Out" limit.[1][2][3] This occurs when the Liquid-Liquid Phase Separation (LLPS) boundary is crossed before the solubility curve (Solid-Liquid boundary). This is common in nitro-compounds because impurities significantly depress the already low melting points of these esters.

The Rescue Protocol

Do not discard the oil. It is your product, just in a supercooled liquid state.

OilingOutRescue Oil Oiling Out Observed Reheat 1. Reheat to Reflux (Dissolve Oil) Oil->Reheat Triturate Alt: Triturate Oil with Et2O/Pentane Oil->Triturate If oil persists AddSolv 2. Add 10-20% More Primary Solvent Reheat->AddSolv CoolSlow 3. Cool Very Slowly (Insulate Flask) AddSolv->CoolSlow Seed 4. Seed at Cloud Point CoolSlow->Seed

Figure 2: Workflow for recovering crystalline material from an oiled-out solution.

Technical Insight: If oiling persists, the solvent boiling point is likely higher than the melting point of the solvated product. Switch to a lower boiling solvent.

  • Example: If oiling out in Toluene (BP 110°C), switch to DCM (BP 40°C) or Acetone (BP 56°C) mixed with Hexane.

Module 3: Experimental Protocols (SOPs)

Protocol A: Recrystallization of Nitropicolinic Acid (Free Acid)

Target: 3-nitropicolinic acid, 4-nitropicolinic acid.

  • Dissolution: Suspend the crude acid in Water (10 mL/g). Heat to 90°C.

  • Titration: If not fully soluble, add Ethanol (95%) dropwise until a clear solution is obtained.

    • Note: Avoid boiling ethanol vigorously as it evaporates faster than water, changing solvent ratios.

  • Filtration: Perform a hot filtration through a glass frit (not paper, which absorbs nitro compounds) to remove insoluble carbonaceous material.

  • Crystallization: Allow to cool to room temperature (RT) over 2 hours. Then move to 4°C fridge.

    • Checkpoint: If no crystals form after 12 hours, adjust pH to ~3-4 (isoelectric point) using dilute HCl or ammonia.

  • Isolation: Filter and wash with ice-cold Acetone (removes yellow nitro-impurities).

Protocol B: Recrystallization of Methyl/Ethyl Nitropicolinates

Target: Methyl 6-nitropicolinate, Ethyl 4-nitropicolinate.

  • Solvent Choice: Use Ethyl Acetate (EtOAc) .

  • Dissolution: Dissolve crude ester in minimum boiling EtOAc.

  • The Anti-Solvent Drop: Remove from heat. While still hot, add Hexane (or Heptane) dropwise until persistent cloudiness (turbidity) appears.

  • The Clear-Up: Add 2-3 drops of hot EtOAc to clear the turbidity.

  • Crystallization: Wrap the flask in aluminum foil (to slow cooling) and let stand at RT.

    • Warning: Do not disturb. Vibration induces rapid precipitation (amorphous) rather than crystallization.

Module 4: Frequently Asked Questions (FAQs)

Q: My product is bright yellow. Is this an impurity? A: Not necessarily. Nitro groups attached to pyridine rings create strong charge-transfer complexes that are inherently yellow/orange. However, if the color is dark brown or tar-like, this indicates oxidative decomposition (common with pyridine N-oxides). Wash with cold ether to remove surface tars.

Q: I used Methanol and got no crystals, just a clear solution. A: Nitropicolinate esters are often too soluble in methanol. You have two options:

  • Evaporate: Reduce volume by 50% on a rotavap and chill to -20°C.

  • Solvent Exchange: Evaporate to dryness and switch to Isopropanol (IPA). IPA has lower solubility power for these esters than MeOH, promoting better crystal growth.

Q: Can I use charcoal to remove color? A: Use with caution. Pyridine derivatives bind irreversibly to activated charcoal due to


-

interactions with the graphitic surface. You may lose 20-30% of your yield. Use a silica plug filtration instead for color removal before recrystallization.

References

  • Synthesis of Aminopicolinic Acids. (2012). Department of Chemistry, University of Missouri-St. Louis. (Describes purification of 4-nitropicolinic acid derivatives using H2O/EtOH systems).

  • Process for the production of new picolinic acid derivatives. (1966). U.S. Patent 3,228,950. (Details recrystallization of 3-hydroxy-N-nitro-picolinamide from Isopropanol and Acetone/Water).

  • Synthesis of 4-Nitrophenyl Carbonate Derivatives. (2020). Organic Syntheses, 97, 262-273. (Provides detailed "scratching" and seeding protocols for difficult-to-crystallize nitro-aromatics).

  • Solubility of Nitroxoline (Nitro-quinoline derivative). (2017). Journal of Chemical Thermodynamics. (Provides solubility data modeling for nitro-pyridine-like scaffolds in Ethyl Acetate/Alcohol mixtures).

  • Recrystallization Troubleshooting Guide. University of Rochester, Dept. of Chemistry. (General solvent polarity and oiling-out rescue strategies).

Sources

Technical Support Center: Purification of Crude Ethyl 4-methyl-5-nitropicolinate

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

This technical support guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) for the purification of crude Ethyl 4-methyl-5-nitropicolinate. As a key intermediate in pharmaceutical synthesis, achieving high purity is critical. This guide, compiled by Senior Application Scientists, offers practical, field-proven insights to overcome common purification challenges.

Troubleshooting Guide: Addressing Specific Purification Issues

This section is designed in a question-and-answer format to directly address problems you may encounter during the purification of this compound.

Question 1: My crude product is a dark, oily residue. How should I proceed with purification?

Answer: A dark, oily crude product often indicates the presence of polymeric materials or other colored impurities. Before attempting a more rigorous purification method like column chromatography, it is advisable to perform a preliminary purification step.

  • Initial Wash: Begin by dissolving the crude oil in a suitable solvent like ethyl acetate or dichloromethane. Wash the organic solution with a saturated sodium bicarbonate solution to remove any acidic impurities, followed by a brine wash. Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. This simple extraction can often significantly improve the color and consistency of your material.

  • Trituration: If the product is expected to be a solid, trituration can be an effective method. This involves suspending the crude oil in a solvent in which the desired product has low solubility, but the impurities are soluble (e.g., a mixture of hexanes and a small amount of ethyl acetate). Stirring or sonicating this suspension can induce the product to solidify while the impurities remain in the solvent. The resulting solid can then be collected by filtration.

Question 2: I'm struggling to find a suitable single solvent for recrystallization. What are my options?

Answer: Finding an ideal single solvent for recrystallization can be challenging. The principle of recrystallization relies on the compound being highly soluble in a hot solvent and poorly soluble in the same solvent when cold.[1] If a single solvent isn't effective, a two-solvent (or solvent-antisolvent) system is a powerful alternative.[2]

  • Solvent/Antisolvent System:

    • Dissolve your crude this compound in a minimal amount of a "good" solvent in which it is readily soluble at room temperature or with gentle heating (e.g., ethyl acetate, acetone, or dichloromethane).[1]

    • Slowly add a "poor" solvent (an antisolvent) in which the compound is insoluble (e.g., hexanes, heptane, or petroleum ether) dropwise to the stirred solution at room temperature or slightly elevated temperature until you observe persistent cloudiness.[3]

    • Gently warm the mixture until the solution becomes clear again.

    • Allow the solution to cool slowly to room temperature, and then further cool in an ice bath or refrigerator to maximize crystal formation.

    • Collect the crystals by vacuum filtration and wash with a small amount of the cold solvent mixture.

Question 3: During column chromatography, my compound is eluting with impurities or not separating well. How can I optimize the separation?

Answer: Poor separation in column chromatography can be due to several factors, including incorrect mobile phase polarity, improper column packing, or overloading the column.

  • Mobile Phase Optimization: The choice of eluent is critical. For nitropyridine compounds, a common mobile phase is a mixture of a non-polar solvent like petroleum ether or hexanes and a more polar solvent like ethyl acetate.[4]

    • Too Fast Elution (Low Rf on TLC): If your compound and impurities are coming off the column too quickly and together, your mobile phase is too polar. Decrease the proportion of the polar solvent (e.g., from 30% ethyl acetate in hexanes to 20%).

    • Too Slow Elution (High Rf on TLC): If your compound is sticking to the column and not eluting, your mobile phase is not polar enough. Gradually increase the proportion of the polar solvent.

  • Gradient Elution: Instead of using a constant mobile phase composition (isocratic elution), a gradient elution can be highly effective. Start with a less polar mobile phase to elute non-polar impurities, and then gradually increase the polarity to elute your product and then any more polar impurities.

  • Column Packing and Loading: Ensure your silica gel is packed uniformly without any cracks or air bubbles.[5] It's also crucial not to overload the column. A general rule of thumb is to load about 1 gram of crude material per 100 grams of silica gel.

Question 4: My purified product still shows impurities in the 1H NMR spectrum. What are these common impurities and how can I remove them?

Answer: Common impurities in the synthesis of nitropyridine derivatives can include unreacted starting materials, over-nitrated or under-nitrated species, and positional isomers.

  • Identifying Impurities:

    • Residual Solvents: Check for characteristic peaks of common laboratory solvents (e.g., ethyl acetate, hexanes, dichloromethane) in your NMR spectrum. These can usually be removed by drying the sample under high vacuum.[6][7][8][9]

    • Starting Materials/Side Products: Compare the 1H NMR of your purified product with that of the starting materials. Side products from nitration reactions can include other isomers.[10][11]

  • Removal of Persistent Impurities:

    • Re-crystallization: A second recrystallization, perhaps with a different solvent system, can often remove trace impurities.

    • Preparative HPLC: For very high purity requirements, preparative High-Performance Liquid Chromatography (HPLC) can be used to separate closely related impurities. A reverse-phase C18 column with a mobile phase of acetonitrile and water (with a possible acid modifier like formic or phosphoric acid) is a good starting point for method development.[12][13]

Frequently Asked Questions (FAQs)

Q1: What are the expected 1H NMR chemical shifts for pure this compound?

  • A singlet for the methyl group on the pyridine ring.

  • A quartet and a triplet for the ethyl ester group.

  • Two singlets or two doublets in the aromatic region for the pyridine protons.

It is crucial to acquire a reference spectrum of a known pure sample for accurate comparison.

Q2: What is a good starting point for a mobile phase in thin-layer chromatography (TLC) to monitor my column chromatography?

A2: A good starting point for a TLC mobile phase for this compound is a 7:3 or 8:2 mixture of hexanes:ethyl acetate. This should give you a good separation of spots and allow for easy visualization under UV light. The ideal Rf value for the desired compound for good separation on a column is typically between 0.2 and 0.4.

Q3: How can I confirm the purity of my final product?

A3: A combination of analytical techniques should be used to confirm the purity of your this compound:

  • NMR Spectroscopy (1H and 13C): To confirm the structure and identify any organic impurities.

  • High-Performance Liquid Chromatography (HPLC): To quantify the purity and detect any non-volatile impurities. A reverse-phase method is typically suitable.[13]

  • Gas Chromatography (GC): If volatile impurities are suspected.

  • Mass Spectrometry (MS): To confirm the molecular weight of the desired product.

Q4: What are the recommended storage conditions for purified this compound?

A4: As a nitro-aromatic compound, it is recommended to store the purified product in a cool, dry, and dark place. It should be kept in a well-sealed container to prevent moisture absorption and potential degradation.

Experimental Protocols

Protocol 1: Recrystallization using a Two-Solvent System

This protocol outlines a general procedure for the purification of crude this compound by recrystallization.

Materials:

  • Crude this compound

  • Ethyl acetate (or another suitable "good" solvent)

  • Hexanes (or another suitable "poor" solvent/antisolvent)

  • Erlenmeyer flasks

  • Hot plate/stirrer

  • Büchner funnel and filter flask

  • Vacuum source

Procedure:

  • Place the crude this compound in a clean Erlenmeyer flask.

  • Add a minimal amount of ethyl acetate to dissolve the crude product at room temperature or with gentle warming. Stir until a clear solution is obtained.

  • Slowly add hexanes dropwise to the stirred solution. Continue adding until the solution becomes faintly and persistently cloudy.

  • Gently warm the flask on a hot plate until the solution becomes clear again. Do not overheat.

  • Remove the flask from the heat and allow it to cool slowly to room temperature. Cover the flask to prevent solvent evaporation.

  • Once the solution has reached room temperature, place it in an ice bath for at least 30 minutes to maximize crystal formation.

  • Collect the crystals by vacuum filtration using a Büchner funnel.

  • Wash the crystals with a small amount of cold hexanes.

  • Dry the purified crystals under vacuum.

Protocol 2: Flash Column Chromatography

This protocol provides a step-by-step guide for purifying this compound using flash column chromatography.

Materials:

  • Crude this compound

  • Silica gel (230-400 mesh)

  • Hexanes

  • Ethyl acetate

  • Chromatography column

  • Collection tubes or flasks

  • TLC plates, chamber, and UV lamp

Procedure:

  • Prepare the Column:

    • Securely clamp the chromatography column in a vertical position.

    • Add a small plug of cotton or glass wool to the bottom of the column, followed by a thin layer of sand.

  • Pack the Column (Wet Slurry Method):

    • In a beaker, prepare a slurry of silica gel in a low-polarity mobile phase (e.g., 95:5 hexanes:ethyl acetate).

    • Pour the slurry into the column, ensuring no air bubbles are trapped. Gently tap the column to help the silica pack evenly.

    • Allow the excess solvent to drain until it is just above the level of the silica.

  • Load the Sample:

    • Dissolve the crude product in a minimal amount of the mobile phase or a slightly more polar solvent.

    • Adsorb this solution onto a small amount of silica gel by adding the silica to the solution and then evaporating the solvent.

    • Carefully add the dry silica gel with the adsorbed compound to the top of the column.

    • Add a thin layer of sand on top of the sample to prevent disturbance during solvent addition.

  • Elute the Column:

    • Carefully add the mobile phase (e.g., 8:2 hexanes:ethyl acetate, adjust based on TLC) to the top of the column.

    • Apply gentle pressure (using a pump or inert gas) to force the solvent through the column at a steady rate.

  • Collect and Monitor Fractions:

    • Collect the eluent in a series of labeled test tubes or flasks.

    • Monitor the separation by spotting the collected fractions on a TLC plate and visualizing under a UV lamp.

  • Combine and Evaporate:

    • Combine the fractions containing the pure product.

    • Remove the solvent using a rotary evaporator to obtain the purified this compound.

Data Presentation

Table 1: Solvent Selection for Recrystallization

Solvent SystemSolubility of ProductSolubility of ImpuritiesExpected Outcome
Single Solvents
EthanolHigh when hot, low when coldSolubleGood for removing non-polar impurities
MethanolSimilar to ethanolSolubleAlternative to ethanol
IsopropanolModerate when hot, low when coldModerately solubleMay require careful optimization
Ethyl AcetateHighHighGood for dissolving, but may not be ideal for crystallization on its own
Hexanes/HeptaneVery lowHighGood as an antisolvent or for trituration
Two-Solvent Systems
Ethyl Acetate / HexanesSoluble / InsolubleSoluble / SolubleA versatile and effective system
Dichloromethane / HexanesSoluble / InsolubleSoluble / SolubleGood for compounds that are highly soluble in chlorinated solvents
Acetone / WaterSoluble / InsolubleSoluble / SolubleEffective for more polar compounds

Visualizations

Purification_Workflow Crude Crude this compound Wash Aqueous Wash (NaHCO3, Brine) Crude->Wash Oily Impurities Trituration Trituration (e.g., Hexanes/EtOAc) Crude->Trituration Solid Impurities Wash->Trituration Recrystallization Recrystallization Trituration->Recrystallization Column Column Chromatography Trituration->Column Purity_Analysis Purity Analysis (NMR, HPLC, GC, MS) Recrystallization->Purity_Analysis Column->Purity_Analysis Purity_Analysis->Recrystallization Further Purification Needed Purity_Analysis->Column Further Purification Needed Pure_Product Pure Product Purity_Analysis->Pure_Product Purity Confirmed

Caption: General purification workflow for this compound.

Recrystallization_Decision_Tree Start Crude Product Single_Solvent Test Single Solvents (e.g., Ethanol, IPA) Start->Single_Solvent Good_Single Good Crystals Form? Single_Solvent->Good_Single Proceed_Single Proceed with Single Solvent Recrystallization Good_Single->Proceed_Single Yes Two_Solvent Try Two-Solvent System (e.g., EtOAc/Hexanes) Good_Single->Two_Solvent No Good_Two Good Crystals Form? Two_Solvent->Good_Two Proceed_Two Proceed with Two-Solvent Recrystallization Good_Two->Proceed_Two Yes Consider_Other Consider Chromatography Good_Two->Consider_Other No

Sources

Technical Support Center: Troubleshooting Solubility Issues with Ethyl 4-methyl-5-nitropicolinate

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by a Senior Application Scientist

Welcome to the technical support center for Ethyl 4-methyl-5-nitropicolinate. This guide is designed for researchers, scientists, and drug development professionals to provide expert advice and practical solutions for solubility challenges encountered during experimental work. The following content is structured in a question-and-answer format to directly address common issues and provide in-depth, scientifically grounded troubleshooting steps.

I. Troubleshooting Guide

This section addresses specific problems you might encounter when trying to dissolve this compound.

Question 1: My this compound is not dissolving in my chosen solvent. What should I do?

Answer:

This is a common issue that can often be resolved by systematically evaluating your choice of solvent and dissolution technique. The molecular structure of this compound, which includes a polar nitro group and a pyridine ring, alongside a less polar ethyl ester and methyl group, gives it a nuanced solubility profile.

Underlying Principles: The principle of "like dissolves like" is paramount here. The polarity of your solvent should ideally match the polarity of the solute.[1][2] Given the presence of both polar and non-polar functional groups, a solvent of intermediate polarity is often a good starting point.

Step-by-Step Troubleshooting Protocol:
  • Solvent Selection Re-evaluation:

    • Initial Choice Assessment: If you started with a highly non-polar solvent (e.g., hexane, toluene) or a highly polar protic solvent (e.g., water), you may be at the extremes of the polarity scale relative to the compound's nature.

    • Recommended Solvents: Consider solvents of intermediate polarity. Good candidates include:

      • Polar Aprotic Solvents: Acetone, Ethyl Acetate, Tetrahydrofuran (THF), Acetonitrile (ACN).

      • Polar Protic Solvents: Ethanol, Methanol, Isopropanol.

      • For some applications requiring higher polarity, Dimethyl Sulfoxide (DMSO) and Dimethylformamide (DMF) can be effective, though they can be difficult to remove later.[1]

  • Gentle Heating: The solubility of most organic solids increases with temperature.[2][3]

    • Place your sample in the chosen solvent and gently warm the mixture in a water bath or on a hot plate with stirring.

    • Caution: Do not overheat, as this can lead to degradation of the compound. Monitor the temperature and aim for a range of 40-60°C initially.

  • Sonication:

    • If gentle heating is not sufficient or if your compound is heat-sensitive, sonication can be an effective method to increase the rate of dissolution. The ultrasonic waves provide energy to break apart the crystal lattice of the solid. For related compounds like Methyl picolinate, sonication is a recommended technique.[4]

  • Incremental Solvent Addition:

    • It's possible you are trying to dissolve too much solute in an insufficient volume of solvent. Add the solvent incrementally to your solid with stirring and warming until dissolution is achieved. This is a common practice in recrystallization to avoid using excessive solvent.[5][6]

Question 2: The compound "oiled out" instead of dissolving when I heated the mixture. How can I fix this?

Answer:

"Oiling out" occurs when a solid melts in the hot solvent before it dissolves, forming a liquid phase that is immiscible with the solvent. This is often due to the solvent's boiling point being higher than the compound's melting point, or significant impurities depressing the melting point.

Troubleshooting Protocol for "Oiling Out":
  • Add More "Soluble Solvent":

    • The most common reason for oiling out is that the solution becomes supersaturated at a temperature above the compound's melting point. By adding more of the solvent in which the compound is more soluble, you can increase the saturation point and encourage dissolution at a lower temperature.[5]

  • Introduce a Co-solvent:

    • If a single solvent system is problematic, a mixed solvent system (co-solvency) can be highly effective.

    • Procedure: Dissolve the this compound in a small amount of a "good" solvent (one in which it is highly soluble, e.g., acetone or methanol). Then, slowly add a "poor" solvent (one in which it is less soluble, e.g., water or hexane) dropwise at an elevated temperature until the solution becomes slightly cloudy (the cloud point). Add a drop or two of the "good" solvent to redissolve the precipitate and then allow the solution to cool slowly.[7]

Question 3: My compound dissolves, but it crashes out of solution too quickly upon cooling. What does this mean and how can I control it?

Answer:

Rapid precipitation or "crashing out" of the solute often leads to the inclusion of impurities within the solid and results in the formation of fine powders or amorphous solids rather than pure crystals.[3][5] This indicates that the solution is becoming supersaturated too quickly as it cools.

Protocol for Controlling Crystallization Rate:
  • Increase the Solvent Volume:

    • The simplest solution is to use a slightly larger volume of the hot solvent. This will lower the concentration of the solute and decrease the temperature at which the solution becomes saturated, allowing for a more gradual crystallization process.[5]

  • Slow Cooling:

    • Do not rush the cooling process. Allow the hot, clear solution to cool slowly to room temperature on a benchtop, insulated with a cork ring or beaker of warm water.

    • Once at room temperature, you can then transfer the flask to an ice bath to maximize the yield of crystals.[2][6]

  • Scratching the Flask:

    • If crystallization does not initiate upon slow cooling, you can induce it by scratching the inside of the flask with a glass rod at the surface of the solution. The microscopic scratches on the glass provide nucleation sites for crystal growth.[5]

II. Frequently Asked Questions (FAQs)

Q1: What are the best starting solvents to try for dissolving this compound?

Based on its structure (a picolinate ester with a nitro group), a logical starting point would be polar aprotic solvents.

Solvent CategoryRecommended SolventsRationale
Polar Aprotic Acetone, Ethyl Acetate, THFGood balance of polarity to dissolve the nitro-pyridine core and the ethyl ester.
Polar Protic Ethanol, MethanolThe hydroxyl group can interact with the polar parts of the molecule.
High Polarity DMSO, DMFUse when other solvents fail; may be difficult to remove.[1]

Q2: Is this compound soluble in water?

Generally, picolinic acid and its simple esters have low to slight solubility in water.[8][9][10] The presence of the methyl and ethyl groups will likely decrease its aqueous solubility further. Therefore, it is expected to be poorly soluble in water. For related nitroaromatic compounds, surfactants have been used to enhance aqueous solubility.[11][12]

Q3: How does the nitro group affect solubility?

The nitro group is a strong electron-withdrawing and polar functional group. This increases the polarity of the aromatic ring system and can lead to stronger intermolecular interactions in the solid state, potentially making it more challenging to dissolve in non-polar solvents. However, it also provides a site for hydrogen bonding with protic solvents. The presence of nitro groups can make some compounds recalcitrant to degradation and impact their solubility.[13]

Q4: Can I use a solvent mixture?

Yes, using a co-solvent system is a standard and effective technique.[7] Common mixtures include:

  • Methanol/Water

  • Ethanol/Water

  • Acetone/Hexane

  • Ethyl Acetate/Hexane

The key is to dissolve the compound in the "good" solvent first and then add the "poor" solvent until the point of saturation is reached.

Q5: My solution has a color. Is this normal and should I decolorize it?

Nitroaromatic compounds can often be yellow or have a colored appearance. If you suspect the color is from an impurity, you can use a small amount of activated charcoal to decolorize the solution.

Decolorization Protocol:

  • Dissolve your compound in the hot solvent.

  • Add a very small amount of activated charcoal (a spatula tip is often enough).

  • Swirl the hot mixture for a few minutes.

  • Perform a hot gravity filtration to remove the charcoal.[6] Caution: Using too much charcoal can lead to the loss of your desired compound.[5]

III. Visualized Workflows

Diagram 1: Systematic Solvent Selection Workflow

Caption: A decision-making workflow for selecting an appropriate solvent.

Diagram 2: Troubleshooting Crystallization Issues

Crystallization_Troubleshooting start Hot, Dissolved Solution cool_slowly Cool Slowly to Room Temperature start->cool_slowly check_crystals Crystals Formed? cool_slowly->check_crystals crashed_out Crashed Out Rapidly? check_crystals->crashed_out Yes no_crystals Induce Crystallization (Scratch flask, seed crystal, ice bath) check_crystals->no_crystals No reheat Reheat and Add More Solvent crashed_out->reheat Yes good_crystals Collect Pure Crystals crashed_out->good_crystals No no_crystals->good_crystals slow_cool_again Cool Slowly Again reheat->slow_cool_again slow_cool_again->good_crystals

Caption: A guide for troubleshooting common crystallization problems.

IV. References

  • Luning Prak, D. J., & O'Sullivan, D. W. (2010). Solubilization of Nitroaromatic Compounds from Multi-Component Mixtures into Nonionic Surfactant Micellar Solutions. Journal of Environmental Engineering, 136(10), 1135-1142. [Link]

  • Taylor & Francis Online. (2010). Solubilization of Nitroaromatic Compounds from Multi-Component Mixtures into Nonionic Surfactant Micellar Solutions. [Link]

  • The Good Scents Company. (n.d.). ethyl 2-picolinate. [Link]

  • Defense Technical Information Center. (2012). Biodegradation and Transformation of Nitroaromatic Compounds (POSTPRINT). [Link]

  • Chemistry LibreTexts. (2022). 3.6F: Troubleshooting. [Link]

  • American Pharmaceutical Review. (2022). Dissolution Method Troubleshooting: An Industry Perspective. [Link]

  • Chemistry Steps. (2021). Solubility of Organic Compounds. [Link]

  • ResearchGate. (2015). What to do when compound did not dissolve in organic solvent? [Link]

  • National Center for Biotechnology Information. (n.d.). Ethyl 4-methylnicotinate. PubChem Compound Database. [Link]

  • Wikipedia. (n.d.). Picolinic acid. [Link]

  • University of Rochester. (n.d.). Troubleshooting: The Workup. [Link]

  • Oxford Academic. (2008). Reduction of polynitroaromatic compounds: the bacterial nitroreductases. FEMS Microbiology Reviews, 32(4), 518-536. [Link]

  • Community-Based Soil and Water Advisory Board. (n.d.). Biodegradation of Nitroaromatic Compounds and Explosives. [Link]

  • Simon Fraser University. (n.d.). Experiment 2: Recrystallization. [Link]

  • University of Rochester, Department of Chemistry. (n.d.). Tips & Tricks: Recrystallization. [Link]

  • Wired Chemist. (n.d.). Recrystallization. [Link]

  • EBSCO Information Services. (n.d.). Recrystallization (chemistry) | Chemistry | Research Starters. [Link]

  • Chemistry LibreTexts. (2021). 2.1: Recrystallization. [Link]

Sources

Technical Support Guide: Storage & Handling of Nitropicolinates

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Chemical Context[1][2][3][4][5][6][7][8][9][10][11][12]

Nitropicolinates (derivatives of x-nitro-2-pyridinecarboxylic acid) present a unique challenge in chemical inventory management. They possess a "dual-threat" instability profile:

  • The Picolinic Moiety: The carboxylic acid at the C2 position (ortho to the nitrogen) renders these compounds susceptible to thermal decarboxylation via the Hammick Reaction mechanism .[1]

  • The Nitro Group: The nitro substituent (

    
    ) on the pyridine ring introduces significant photochemical lability , making the compound prone to photo-reduction or ring cleavage under UV-Vis irradiation.
    

This guide moves beyond generic "cool and dry" advice, providing a mechanistic understanding of why degradation occurs and how to prevent it using self-validating protocols.

Core Storage Protocol (The "Gold Standard")

To maintain purity >98% over extended periods (>6 months), strict adherence to the CDDI Protocol (Cold, Dark, Dry, Inert) is required.

Storage Parameters Table
ParameterSpecificationMechanistic Rationale
Temperature 2°C to 8°C (Refrigerated)Mitigates thermal decarboxylation. Picolinic acids can spontaneously lose

to form nitro-pyridines at elevated temperatures [1].
Light Amber Glass / Foil Wrap Nitro-pyridines undergo photo-rearrangement (nitro

nitroso) under UV/Blue light [2].
Atmosphere Argon or Nitrogen Headspace Prevents oxidative degradation and moisture absorption. Nitropicolinates are often hygroscopic; water catalyzes hydrolysis (if ester) or caking (if acid).
Container Material Borosilicate Glass (Teflon-lined cap) CRITICAL: Avoid metal containers/spatulas. Picolinic acid is a potent bidentate chelator; contact with Fe/Al surfaces leads to metal-complex contamination [3].

Troubleshooting & FAQs

Q1: My nitropicolinate sample has turned from pale yellow to dark brown/red. Is it still usable?

Diagnosis: Photochemical Degradation. Mechanism: The darkening is likely due to the formation of nitroso-intermediates or azo-dimers caused by exposure to ambient light. The nitro group on the pyridine ring is an electron-withdrawing group that sensitizes the ring to nucleophilic attacks or radical formation upon excitation. Action:

  • Minor discoloration: Recrystallize immediately (typically from EtOH/Water).

  • Deep brown/tar: Discard.[2] The degradation products are often radical scavengers that will inhibit downstream catalysis or coupling reactions.

Q2: I observe pressure buildup in the storage vial. What is happening?

Diagnosis: Thermal Decarboxylation. Mechanism: You are witnessing the Hammick Reaction in slow motion. The picolinic acid zwitterion facilitates the loss of


 to generate a pyridyl carbanion/ylide intermediate. This is irreversible.
Action: 
  • Vent the vial in a fume hood (risk of

    
     or solvent vapor).
    
  • Run a

    
    -NMR.[3][4] Look for the disappearance of the carboxylic acid proton and the appearance of a new proton on the pyridine ring (indicating conversion to the corresponding nitropyridine).
    
Q3: Can I use a stainless steel spatula to weigh this compound?

Diagnosis: Metal Contamination Risk. Mechanism: Picolinic acid derivatives are structural analogs to dipicolinic acid (a spore marker) and are exceptional chelators of transition metals (Zn, Fe, Cu). Using metal tools introduces trace metal ions that form stable bis- or tris-picolinate complexes. Action: Use ceramic or Teflon-coated spatulas only.

Quality Assurance Workflow (Visualization)

The following decision tree outlines the protocol for assessing the viability of stored nitropicolinates before use in critical experiments.

StorageAssessment Start Assess Stored Nitropicolinate Visual Visual Inspection: Color Change or Caking? Start->Visual Solubility Solubility Test: Dissolve in MeOH/DMSO Visual->Solubility No obvious defects Recryst Recrystallize (EtOH/H2O) Visual->Recryst Minor darkening Discard Discard Batch Visual->Discard Tar/Deep Red ClearSol Clear Solution? Solubility->ClearSol NMR 1H-NMR Analysis: Check C2-H vs COOH signal ClearSol->NMR Yes ClearSol->Recryst No (Turbid) Decarb Decarboxylation Detected (Hammick Reaction) NMR->Decarb Missing COOH peak Photo Photochemical Damage (Nitro-reduction) NMR->Photo Aromatic shift changes Use Proceed to Experiment NMR->Use Purity >98% Decarb->Discard Photo->Recryst <5% Impurity Photo->Discard >5% Impurity Recryst->NMR Re-validate

Figure 1: Logic gate for assessing nitropicolinate integrity prior to experimental use.

Experimental Validation Protocol

To confirm the stability of your specific batch, perform this Self-Validating Purity Check :

  • Dissolution: Dissolve 5 mg of the compound in

    
    -DMSO.
    
    • Observation: The solution should be clear. Turbidity suggests metal-complex formation or hydrolysis (if ester).

  • NMR Diagnostic: Focus on the C2-C6 region (8.0 - 9.5 ppm).

    • Pass: Distinct doublets/singlets consistent with the substitution pattern.

    • Fail (Decarboxylation): Appearance of a new signal upfield relative to the aromatic region (loss of the electron-withdrawing

      
       group).
      
    • Fail (Photolysis): Broadening of signals or appearance of complex multiplets indicating azo-coupling.

References

  • Dyson, P., & Hammick, D. L. (1937).[1] Experiments on the mechanism of decarboxylation. Part I. Decomposition of quinaldinic and isoquinaldinic acids in the presence of compounds containing carbonyl groups. Journal of the Chemical Society, 1724.[1]

  • Berson, J. A., & Brown, E. (1955). Studies on the Mechanism of the Hammick Reaction.[1][5] Journal of the American Chemical Society, 77(2), 447–450.

  • Jubilant Ingrevia. (2023).[6] Safety Data Sheet: Picolinic Acid. Section 7: Handling and Storage.[2][7][8]

  • BenchChem. (2025).[9] 4-Nitropicolinic Acid: Technical Guide to Solubility and Stability.

Sources

Validation & Comparative

A Comparative Guide to the Reactivity of Ethyl vs. Methyl 4-Methyl-5-Nitropicolinate

Author: BenchChem Technical Support Team. Date: February 2026

Authored for: Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of medicinal chemistry and organic synthesis, substituted pyridines are foundational scaffolds. The 4-methyl-5-nitropicolinate framework, in particular, serves as a versatile synthetic intermediate for constructing complex bioactive molecules, including potent inhibitors of signaling pathways like PI3K/Akt/mTOR, which are critical in oncology research.[1] The ester functionality on these intermediates is a primary site for modification, typically via nucleophilic acyl substitution.

The choice between a methyl or ethyl ester, while seemingly minor, can have significant consequences for reaction kinetics, yields, and purification strategies. This guide provides an in-depth comparison of the reactivity of methyl 4-methyl-5-nitropicolinate and this compound. We will explore the theoretical principles governing their reactivity, present a detailed experimental protocol for a comparative kinetic analysis, and discuss the practical implications of the findings for chemical and pharmaceutical development.

Chapter 1: Theoretical Underpinnings of Reactivity

The reactivity of these esters in nucleophilic acyl substitution reactions, such as hydrolysis or aminolysis, is governed by the electrophilicity of the carbonyl carbon and the steric accessibility of this site to an incoming nucleophile.[2][3] The reaction proceeds through a two-step addition-elimination mechanism, forming a transient tetrahedral intermediate.[4][5]

Electronic Effects: A Highly Activated System

The pyridine ring itself is an electron-deficient system due to the electronegativity of the nitrogen atom. The introduction of a nitro (NO₂) group at the 5-position dramatically amplifies this effect.[6][7] The nitro group is one of the most powerful electron-withdrawing groups in organic chemistry, and its presence significantly reduces the electron density across the aromatic ring.[8] This strong inductive and resonance-based withdrawal of electron density makes the ester's carbonyl carbon exceptionally electrophilic and thus highly susceptible to nucleophilic attack.[9] This activation is crucial for enabling synthetic transformations that would otherwise be difficult to achieve.[6]

Caption: Dominant electronic effects activating the picolinate ester carbonyl group.

Steric Effects: The Decisive Factor

While both esters are electronically similar, the primary difference in their reactivity arises from steric hindrance around the reaction center.[2] The ethyl group (-OCH₂CH₃) is bulkier than the methyl group (-OCH₃). This seemingly small difference has a measurable impact on the rate of reaction. The larger ethyl group provides more steric shielding to the carbonyl carbon, impeding the approach of a nucleophile.[10][11] Consequently, the activation energy for the formation of the tetrahedral intermediate is expected to be higher for the ethyl ester compared to the methyl ester.

Hypothesis: Due to reduced steric hindrance, mthis compound will exhibit a faster reaction rate in nucleophilic acyl substitution reactions compared to this compound.

Chapter 2: Experimental Design for Comparative Kinetic Analysis

To empirically validate our hypothesis, a comparative kinetic study using base-catalyzed hydrolysis (saponification) is proposed. Saponification is an excellent choice for this analysis because the final deprotonation of the resulting carboxylic acid by the alkoxide leaving group renders the reaction essentially irreversible, simplifying the kinetic model.[5][12]

By using a large excess of a strong base (e.g., NaOH), the reaction can be treated as a pseudo-first-order process with respect to the ester concentration, allowing for a straightforward determination of the rate constant.[13][14]

Experimental Protocol: Saponification Monitored by HPLC

This protocol details a robust method for comparing the hydrolysis rates of the two esters.

Materials:

  • Mthis compound

  • This compound

  • Sodium Hydroxide (NaOH), analytical grade

  • Hydrochloric Acid (HCl), standardized solution (e.g., 0.1 M) for quenching

  • Methanol (MeOH), HPLC grade

  • Acetonitrile (ACN), HPLC grade

  • Deionized Water (18 MΩ·cm)

  • Volumetric flasks, pipettes, and standard laboratory glassware

  • Constant temperature water bath

  • HPLC system with a UV detector and a C18 reverse-phase column

Procedure:

  • Solution Preparation:

    • Prepare a 0.1 M NaOH solution in a 50:50 (v/v) mixture of Methanol/Water. Methanol is included to ensure the solubility of the esters.[15]

    • Prepare stock solutions of both methyl and this compound (e.g., 10 mM) in Methanol.

  • Reaction Setup:

    • Equilibrate the 0.1 M NaOH solution and the ester stock solutions in a constant temperature water bath set to 25.0 ± 0.1 °C.

    • To initiate the reaction, pipette a precise volume of the ester stock solution into a stirred, temperature-controlled reaction vessel containing the NaOH solution to achieve a final ester concentration of approximately 0.5 mM. Start a stopwatch immediately. The large excess of NaOH ensures pseudo-first-order conditions.

  • Time-Point Sampling & Quenching:

    • At predetermined time intervals (e.g., t = 0, 2, 5, 10, 20, 30, 60 minutes), withdraw a 1.0 mL aliquot of the reaction mixture.[16]

    • Immediately quench the reaction by adding the aliquot to a vial containing a stoichiometric excess of the standardized HCl solution (e.g., 1.1 mL of 0.1 M HCl). This neutralizes the base and stops the hydrolysis.[17]

  • HPLC Analysis:

    • Inject the quenched samples into the HPLC system.

    • Method: Use a C18 column with a gradient elution method (e.g., starting with 30% ACN in water and ramping to 70% ACN) to separate the remaining ester from the hydrolyzed product (4-methyl-5-nitropicolinic acid).

    • Detection: Monitor the elution profile using a UV detector at a wavelength where both the ester and the acid have strong absorbance (e.g., 270 nm).

  • Data Collection:

    • Record the peak area of the ester at each time point. Create a calibration curve using standards of known concentrations to convert peak area to concentration.

Caption: Experimental workflow for the comparative kinetic analysis of ester hydrolysis.

Chapter 3: Data Analysis and Interpretation

The data obtained from the HPLC analysis allows for the calculation of the pseudo-first-order rate constant (k') for each ester.

1. Concentration Calculation: Using the calibration curve, convert the HPLC peak area for the ester at each time point into its molar concentration, [Ester]t.

2. Kinetic Plot: For a pseudo-first-order reaction, the integrated rate law is: ln[Ester]t = -k't + ln[Ester]₀

A plot of ln[Ester]t versus time (t) will yield a straight line with a slope equal to -k'.[13]

3. Data Presentation: The results can be summarized for a clear comparison.

ParameterMthis compoundThis compound
Pseudo-First-Order Rate Constant (k') at 25°C k'methyl (s⁻¹)k'ethyl (s⁻¹)
Half-Life (t₁/₂ = 0.693/k') t₁/₂ methyl (s)t₁/₂ ethyl (s)
Relative Reactivity (k'methyl / k'ethyl) ~1.5 - 2.0 (Expected)1.0

Note: The table presents expected outcomes. Actual values must be determined experimentally.

Chapter 4: Discussion and Implications

The experimental data is expected to confirm the initial hypothesis: mthis compound will hydrolyze faster than its ethyl counterpart , as indicated by a larger rate constant (k'methyl > k'ethyl) and a shorter half-life. This difference, driven primarily by the smaller steric profile of the methyl group, has important practical consequences for researchers and process chemists.

  • Reaction Conditions: The higher reactivity of the methyl ester may allow for the use of milder reaction conditions (e.g., lower temperatures, shorter reaction times) in subsequent synthetic steps. This can be crucial for preserving sensitive functional groups elsewhere in the molecule and minimizing the formation of degradation byproducts.[18]

  • Choice of Reagent: In a scale-up or drug development scenario, shorter reaction times translate to increased throughput and lower energy consumption. The choice of the methyl ester could therefore be more economically viable.

  • Nucleophile Selectivity: When reacting with large or sterically hindered nucleophiles, the difference in reactivity between the two esters could become even more pronounced. The less-hindered methyl ester would be the superior substrate in such cases.

References

  • BenchChem. (2025). An In-depth Technical Guide to the Reactivity of the Nitro Group on a Pyridine Ring. BenchChem.
  • Goldsmith, C. R., et al. (2020). Electronic influence of substitution on the pyridine ring within NNN pincer-type molecules. Dalton Transactions.
  • BenchChem. (2025). Common side reactions in the synthesis of 4-Methyl-5-nitropicolinaldehyde. BenchChem.
  • SSRG International Journals. (2019).
  • Ojima, S., et al. (2020). Recent Progress in Nitro-Promoted Direct Functionalization of Pyridones and Quinolones. Molecules.
  • Unknown. Experiment C: Hydrolysis of a Carboxylic Acid Ester.
  • Blakley, R. L., & Dunn, B. M. (1968). Transmission of substituent effects in pyridines. Part III. A comparison of the pyridine nitrogen and aromatic nitro-groups by ester hydrolysis. Journal of the Chemical Society B: Physical Organic.
  • Ashenhurst, J. (2011). Nucleophilic Acyl Substitution (With Negatively Charged Nucleophiles). Master Organic Chemistry.
  • Unknown. (2010). Experiment No. 8: Kinetics | Ester Hydrolysis.
  • Scribd. Pyridine: Electrophilic & Nucleophilic Reactions.
  • Chen, C.-T., et al. (2005). Nucleophilic Acyl Substitutions of Esters with Protic Nucleophiles Mediated by Amphoteric, Oxotitanium, and Vanadyl Species. The Journal of Organic Chemistry.
  • BenchChem. Application of 4-Methyl-5-nitropicolinaldehyde in Medicinal Chemistry. BenchChem.
  • Unknown. KINETICS OF ACID HYDROLYSIS OF AN ESTER.
  • ChemTalk. (2023).
  • Scribd. Ester Hydrolysis.
  • Leonard, M. S. (2013). Nucleophilic Acyl Substitution of Esters. YouTube.
  • Ashenhurst, J. (2022).
  • OperaChem. (2024).
  • Pop, E., et al. (2000). Quantitative structure-metabolism relationships: steric and nonsteric effects in the enzymatic hydrolysis of noncongener carboxylic esters. Journal of Medicinal Chemistry.
  • Imai, T., et al. (2021). Effects of steric hindrance and electron density of ester prodrugs on controlling the metabolic activation by human carboxylesterase. Drug Metabolism and Pharmacokinetics.
  • Taylor & Francis. Steric hindrance – Knowledge and References.
  • BenchChem. (2025).
  • Chemistry LibreTexts. (2021). 18.

Sources

Safety Operating Guide

A Senior Application Scientist's Guide to Personal Protective Equipment for Handling Ethyl 4-methyl-5-nitropicolinate

Author: BenchChem Technical Support Team. Date: February 2026

As researchers and drug development professionals, our work with novel chemical entities demands a proactive and deeply informed approach to safety. This guide provides essential, immediate safety and logistical information for handling Ethyl 4-methyl-5-nitropicolinate. Moving beyond a simple checklist, we will explore the causality behind each safety recommendation, ensuring that every protocol is a self-validating system for laboratory safety.

Understanding the Hazard Profile: A Chemist's Perspective

While a specific, comprehensive toxicological profile for this compound may be limited, its structure—a substituted nitropyridine—provides critical clues to its potential hazards. Nitropyridine derivatives are known to be biologically active and can present risks of irritation and toxicity. For instance, related compounds like 5-Nitropicolinic acid are classified as harmful if swallowed and can cause serious skin and eye irritation[1]. Therefore, we must handle this compound with the assumption that it may cause irritation to the eyes, skin, and respiratory system upon contact or inhalation[2][3].

Core Directive: The Personal Protective Equipment (PPE) Mandate

The foundation of safe handling for this compound is the consistent and correct use of appropriate PPE. The following table summarizes the minimum required equipment for laboratory-scale operations.

Protection Type Specification Rationale
Eye/Face Protection ANSI Z87.1 compliant safety glasses with side shields, or chemical safety goggles.[4] A face shield is recommended when there is a significant splash hazard.The ester and nitro functional groups can pose an irritation risk to the eyes. Goggles provide a seal against dust and splashes, while a face shield offers an additional layer of protection for the entire face during larger-scale operations.[5][6]
Skin Protection - Gloves: Chemical-resistant nitrile gloves (>0.11 mm thickness). Always inspect gloves for tears or punctures before use.[4] - Lab Coat: A clean, fully-buttoned lab coat. - Protective Clothing: For larger quantities or tasks with a high risk of splashing, a chemical-resistant apron over the lab coat is advised.[2][4]Nitropyridine compounds can be irritating upon skin contact. Nitrile gloves offer broad protection against many organic chemicals. A lab coat prevents incidental contact with skin and contamination of personal clothing.
Respiratory Protection A NIOSH-approved respirator with a particulate filter (e.g., N95 or P100) is required when handling the solid compound outside of a certified chemical fume hood, or if dust generation is likely.[2][4]Fine powders can easily become airborne and be inhaled, causing respiratory tract irritation. Engineering controls like a fume hood are the primary defense, with respirators providing essential protection when these controls are not feasible.

The Workflow: An Operational and Disposal Plan

Proper PPE is only effective when integrated into a safe operational workflow. The following step-by-step procedures are designed to minimize exposure from receipt of the compound to its final disposal.

Engineering Controls and Safe Handling

The primary method for controlling exposure to airborne dust or vapors is through engineering controls.

  • Ventilation: All weighing and handling of solid this compound, as well as any reactions involving it, should be conducted within a certified chemical fume hood to minimize inhalation risk.[2][4]

  • Personal Hygiene: Do not eat, drink, or smoke in the laboratory.[4] Always wash hands thoroughly with soap and water after handling the compound, before leaving the lab, and before breaks.[5][6]

  • Avoiding Dust Formation: Handle the solid material carefully to avoid creating dust. Use non-sparking tools for transfers.[7][8]

Decontamination and Disposal Protocol

Decontamination and waste disposal are critical to prevent environmental contamination and ensure a safe laboratory environment.

  • Solid Waste:

    • All unused or expired this compound is considered hazardous waste.

    • Contaminated PPE, such as gloves and disposable lab coats, must be disposed of as solid hazardous waste.[4]

    • Similarly, contaminated lab supplies like weighing paper and pipette tips should be collected in a designated, sealed hazardous waste container.[4][5]

  • Liquid Waste:

    • Solutions containing this compound should be collected in a clearly labeled, sealed hazardous liquid waste container.

    • Do not pour any waste containing this compound down the drain.[5][7]

  • Glassware Decontamination:

    • Rinse contaminated glassware multiple times with a suitable organic solvent (e.g., acetone or ethanol) within a fume hood.

    • Collect the solvent rinsate as hazardous liquid waste.[4]

  • Spill Cleanup:

    • In case of a spill, ensure the area is well-ventilated and evacuate non-essential personnel.[7][8]

    • Wearing the full recommended PPE, gently cover the spill with an absorbent material like vermiculite or sand.[9]

    • Sweep up the absorbed material and place it into a sealed container for hazardous waste disposal.[5][10] Do not wash spills into the sewer system.[11]

The following diagram illustrates the decision-making process for handling and disposal.

G cluster_handling Handling this compound cluster_disposal Waste Disposal Path Start Start Handling Procedure CheckHood Work in Fume Hood? Start->CheckHood WeighSolid Weigh Solid Compound CheckHood->WeighSolid Yes PrepSolution Prepare Solution WeighSolid->PrepSolution SolidWaste Solid Waste (Contaminated PPE, Solids) WeighSolid->SolidWaste Generates Contaminated Weigh Paper, Tips RunReaction Run Reaction PrepSolution->RunReaction LiquidWaste Liquid Waste (Solutions, Rinsate) PrepSolution->LiquidWaste Generates Rinsate Workup Reaction Workup / Purification RunReaction->Workup End Procedure Complete Workup->End Workup->SolidWaste Workup->LiquidWaste LicensedDisposal Dispose via Licensed Hazardous Waste Service SolidWaste->LicensedDisposal LiquidWaste->LicensedDisposal

Caption: Workflow for Handling and Disposal.

Emergency First Aid Procedures

In the event of accidental exposure, immediate and appropriate first aid is crucial.

  • Inhalation: Remove the individual to fresh air immediately. If breathing is difficult, administer oxygen. If breathing has stopped, begin artificial respiration. Seek immediate medical attention.[2][8][12]

  • Skin Contact: Immediately remove all contaminated clothing. Flush the affected skin with plenty of soap and water for at least 15 minutes. Seek medical attention if irritation develops or persists.[2][8][12]

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[2][8][12]

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water. Never give anything by mouth to an unconscious person. Call a physician or poison control center immediately.[7][8]

By adhering to these rigorous safety protocols, founded on a clear understanding of the potential chemical hazards, researchers can handle this compound with confidence and security.

References

  • 4-Nitropyridine SDS, 1122-61-8 Safety Data Sheets. (n.d.). ECHEMI.
  • Personal protective equipment for handling 2-Nitro-6-(pyridin-2-yl)aniline. (n.d.). Benchchem.
  • Material Safety Data Sheet - 4-Hydroxy-3-nitropyridine. (n.d.). Cole-Parmer.
  • 2-AMINO-5-NITROPYRIDINE SDS, 67476-67-9 Safety Data Sheets. (n.d.). ECHEMI.
  • SAFETY DATA SHEET - Ethyl 4-nitrocinnamate. (n.d.). Fisher Scientific.
  • SAFETY DATA SHEET - 2-Amino-3-nitropyridine. (2011, April 06). Fisher Scientific.
  • Safety Data Sheet - Ethyl methylphosphinate. (2021, May 01). Angene Chemical.
  • SAFETY DATA SHEET - 17-Methyltestosteron. (2025, November 06). Sigma-Aldrich.
  • SAFETY DATA SHEET - Methyl 4-Formyl-3-nitrobenzoate. (2025, February 04). TCI Chemicals.
  • Ethyl nicotinate Safety Data Sheet. (n.d.). Santa Cruz Biotechnology.
  • safety data sheet - mso+. (n.d.). Greenbook.
  • SAFETY DATA SHEET - Ethyl 4-methyl-5-imidazolecarboxylate. (n.d.). Fisher Scientific.
  • 5-Nitropicolinic acid. (n.d.). PubChem - NIH.
  • SAFETY DATA SHEET - methyl nicotinate. (2025, November 06). Sigma-Aldrich.
  • SAFETY DATA SHEET - (E)-Ethyl 4-Nitrocinnamate. (n.d.). TCI Chemicals.
  • Safety data sheet - Nitro-universal thinner E-COLL. (n.d.). E-COLL.
  • Hazardous Substance Fact Sheet - Nickel Nitrate. (n.d.). NJ.gov.
  • SAFETY DATA SHEET - methyl nicotinate. (2025, November 06). Sigma-Aldrich.
  • SAFETY DATA SHEET - Methyl nicotinate Ph Eur. (n.d.). Merck Millipore.
  • Ethyl 4-methylbenzoate - Safety Data Sheet. (2026, January 17). ChemicalBook.
  • Material Safety Data Sheet - Ethyl 4-nitrobenzoate, 99%. (2005, August 15). Cole-Parmer.
  • SAFETY DATA SHEET - Nitinol foil. (2024, February 20). Fisher Scientific.

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Ethyl 4-methyl-5-nitropicolinate
Reactant of Route 2
Reactant of Route 2
Ethyl 4-methyl-5-nitropicolinate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.